7PCGY
Description
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Properties
Molecular Formula |
C18H17N7O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)20-6-11(23-14)15(28)21-7-12(27)22-10(17(30)31)5-8-1-3-9(26)4-2-8/h1-4,6,10,26H,5,7H2,(H,21,28)(H,22,27)(H,30,31)(H3,19,23,24,25,29)/t10-/m0/s1 |
InChI Key |
XTCKYVSGGOBHQO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 7PCGY in RTA Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the mechanism of action of 7PCGY (N-(pterin-7-carbonyl)glycyl-L-tyrosine) as a potent inhibitor of Ricin Toxin A chain (RTA). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and workflows.
Introduction to RTA and the Therapeutic Challenge
Ricin, a highly potent toxin derived from the castor bean (Ricinus communis), poses a significant biothreat due to its high toxicity and the absence of an effective antidote.[1] Its toxicity stems from the enzymatic activity of the Ricin Toxin A chain (RTA), which functions as a ribosome-inactivating protein (RIP).[2][3] RTA is an N-glycosidase that specifically and irreversibly cleaves an adenine residue (A4324) from a universally conserved sarcin/ricin loop (SRL) in the 28S rRNA of eukaryotic ribosomes.[4][5][6][7] This depurination event completely halts protein synthesis, leading to rapid cell death.[7] The catalytic efficiency of RTA is near the diffusion limit, making it an extremely challenging target for therapeutic inhibition.[3]
The active site of RTA features two distinct pockets: a primary adenine specificity pocket and a secondary pocket, separated by the side chain of Tyrosine 80 (Tyr80).[3][7] The development of small molecule inhibitors that can effectively target this active site is a critical area of research.
This compound: A Potent Pterin-Based RTA Inhibitor
This compound, or N-(pterin-7-carbonyl)glycyl-L-tyrosine, has been identified as a highly potent small organic molecule inhibitor of RTA.[4][7][8] It belongs to a class of pterin-7-carboxamides with peptide pendants that have shown significant promise in RTA inhibition.[4][7]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against RTA has been quantified, providing a benchmark for its efficacy. All available quantitative data is summarized in the table below.
| Compound | Target | Parameter | Value | Reference |
| This compound | Ricin Toxin A chain (RTA) | IC50 | 6 μM | [9] |
Table 1: Summary of Quantitative Inhibitory Data for this compound against RTA.
Core Mechanism of Action: Structural Insights
The precise mechanism by which this compound inhibits RTA has been elucidated through X-ray crystallography of the this compound/RTA complex.[4][7] The high inhibitory activity is not due to a simple competitive binding but is a result of specific molecular interactions and induced conformational changes within the RTA active site.[4][7]
The key factors responsible for the potent inhibition are:
-
Hydrogen Bonding with Asn78: The phenolic hydroxyl group of the tyrosine residue in this compound forms a critical hydrogen bond with the asparagine residue at position 78 (Asn78) of RTA.[4][10][7] This interaction is a distinguishing feature of this compound's binding mode.
-
Conformational Changes of Tyr80 and Asn122: The binding of this compound induces a significant conformational change in two key residues of the RTA active site: Tyr80 and Asn122.[4][7] This structural rearrangement is crucial for accommodating the inhibitor and is believed to be a primary contributor to its high inhibitory effect.[5] Specifically, these changes are reported to be critical for triggering the entry of the inhibitor into the secondary pocket of the RTA active site.[5]
Visualizing the RTA Catalytic and Inhibition Mechanism
The following diagrams illustrate the catalytic action of RTA on the ribosome and the proposed inhibitory mechanism of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the analysis of this compound's mechanism of action.
X-ray Crystallography of the this compound/RTA Complex
The three-dimensional structure of the this compound/RTA complex was determined by X-ray crystallography. While the full detailed protocol from the primary publication was not available, the following procedure is based on a highly relevant experimental record (PDB ID: 7RAQ) for an RTA crystal structure, which outlines the general steps involved.
1. Crystallization:
-
Method: Vapor diffusion, hanging drop.
-
Protein Solution: Purified Ricin Toxin A chain (RTA) complexed with this compound.
-
Reservoir Solution: 0.1 M Sodium Acetate:HCl (pH 4.5), 2.0 M (NH4)2SO4, 0.01 M SrCl.
-
Temperature: 293 K (20 °C).
-
Procedure: A drop containing a mixture of the protein solution and the reservoir solution is equilibrated against a larger volume of the reservoir solution. Crystals form as the precipitant concentration in the drop slowly increases.
2. Data Collection:
-
Radiation Source: Synchrotron, ALS BEAMLINE 5.0.2.
-
Wavelength: 1.0092 Å.
-
Detector: DECTRIS PILATUS 6M (PIXEL type).
-
Temperature: 100 K (cryo-conditions to prevent radiation damage).
-
Protocol: Single-wavelength diffraction data are collected from a single crystal.
3. Structure Solution and Refinement:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Phase Determination: The structure is typically solved using molecular replacement, with a previously known RTA structure as the search model.
-
Model Building and Refinement: The initial model is manually built into the electron density maps, and the structure is refined using computational software to improve the fit to the experimental data and optimize geometric parameters. The final model of the this compound-RTA complex reveals the specific atomic interactions.
In Vitro RTA Inhibition Assay (IC50 Determination)
The IC50 value of 6 μM was determined through an in vitro enzymatic assay. While the specific protocol used for this compound is not detailed in the available literature, a general protocol for measuring RTA's N-glycosidase activity and its inhibition is described below. This type of assay typically monitors the depurination of a substrate.
1. Materials and Reagents:
-
Recombinant RTA enzyme.
-
This compound inhibitor stock solution (typically in DMSO).
-
Substrate: Synthetic RNA oligonucleotide mimicking the sarcin/ricin loop or commercially available ribosomes.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM MgCl2.
-
Aniline-acetic acid solution (for cleaving the RNA backbone at the depurinated site).
-
Detection System: Polyacrylamide gel electrophoresis (PAGE) with a suitable stain (e.g., SYBR Gold) or a fluorescence/luminescence-based plate reader assay that measures a product of the enzymatic reaction.
2. Assay Procedure:
-
Inhibitor Preparation: A serial dilution of this compound is prepared at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: RTA is pre-incubated with the different concentrations of this compound (and a vehicle control, e.g., DMSO) in the reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the RNA substrate to the enzyme-inhibitor mixture.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37 °C.
-
Reaction Termination: The reaction is stopped, for instance, by adding a quenching agent like formamide or by heat inactivation.
-
Product Analysis (PAGE method):
-
The RNA backbone at the apurinic site is cleaved by treatment with aniline.
-
The resulting RNA fragments are separated by size using denaturing PAGE.
-
The gel is stained, and the intensity of the bands corresponding to the cleaved product and the full-length substrate is quantified using a gel imager.
-
-
Data Analysis:
-
The percentage of RTA activity is calculated for each inhibitor concentration relative to the vehicle control.
-
The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter variable slope).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of RTA inhibitors like this compound.
Conclusion
This compound stands out as a potent inhibitor of Ricin Toxin A chain. Its mechanism of action, revealed by structural studies, is multifaceted, involving direct hydrogen bonding with Asn78 and the induction of critical conformational changes in Tyr80 and Asn122. This detailed understanding of its inhibitory mechanism provides a robust foundation for the structure-based design of next-generation RTA inhibitors with potentially improved efficacy and drug-like properties, addressing the urgent need for effective medical countermeasures against ricin intoxication.
References
- 1. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 2. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic determination of tight-binding impurities in enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Ricin Toxin A Chain Inhibitor 7PCGY: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Methodologies Associated with 7PCGY
Introduction
This compound, chemically identified as N-(pterin-7-carbonyl)glycyl-L-tyrosine , is a potent small-molecule inhibitor of the Ricin Toxin A chain (RTA). Ricin, a highly toxic lectin derived from the castor bean (Ricinus communis), poses a significant threat as a bioweapon due to its high toxicity and ease of production. Its cytotoxic effect is mediated by the RTA subunit, which functions as a highly specific N-glycosidase, depurinating a critical adenine residue in the 28S rRNA of eukaryotic ribosomes. This action irreversibly inhibits protein synthesis, leading to rapid cell death. The development of effective RTA inhibitors is therefore a critical area of research. This compound has emerged as a promising candidate in this field, demonstrating significant inhibitory activity against RTA. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pterin-7-carboxamide core linked to a dipeptide moiety, glycyl-L-tyrosine.
Chemical Name: N-(pterin-7-carbonyl)glycyl-L-tyrosine
SMILES: OC1=CC=C(C=C1)C--INVALID-LINK--=O)NC(CNC(C2=CN=C3C(NC(N)=NC3=N2)=O)=O)=O
The presence of the pterin ring is crucial for its interaction with the active site of RTA, while the glycyl-L-tyrosine tail contributes to its binding affinity and specificity.
Quantitative Data
The following table summarizes the key quantitative data associated with this compound and its target, Ricin Toxin A chain.
| Parameter | Value | Target | Method | Reference |
| IC50 | 6 µM | Ricin Toxin A chain (RTA) | In vitro translation inhibition assay | [Goto M, et al., 2023] |
| Molecular Weight | 427.37 g/mol | This compound | Mass Spectrometry | [Commercial supplier data] |
| CAS Number | 1415888-05-9 | This compound | N/A | [Commercial supplier data] |
Experimental Protocols
Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound)
The synthesis of this compound involves a multi-step process, beginning with the formation of pterin-7-carboxylic acid, followed by peptide coupling with glycyl-L-tyrosine.
Step 1: Synthesis of Pterin-7-carboxylic acid
-
Pterin-7-carboxylic acid can be synthesized from 2,5,6-triamino-4(3H)-pyrimidinone and a suitable three-carbon electrophile, such as dihydroxyacetone, followed by oxidation. A common route involves the condensation of the triaminopyrimidinone with a pyruvic acid derivative.
Step 2: Activation of Pterin-7-carboxylic acid
-
The carboxylic acid group of pterin-7-carboxylic acid is activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents.
-
Protocol:
-
Dissolve pterin-7-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a tertiary amine base like diisopropylethylamine (DIPEA) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Step 3: Peptide Coupling with Glycyl-L-tyrosine
-
The activated pterin-7-carboxylic acid is then reacted with the dipeptide glycyl-L-tyrosine.
-
Protocol:
-
In a separate flask, dissolve glycyl-L-tyrosine in DMF, potentially with the addition of a base to deprotonate the amine group.
-
Add the solution of activated pterin-7-carboxylic acid dropwise to the glycyl-L-tyrosine solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Step 4: Purification
-
Upon completion of the reaction, the crude product is purified.
-
Protocol:
-
The reaction mixture is typically concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel or by preparative HPLC to yield pure N-(pterin-7-carbonyl)glycyl-L-tyrosine.
-
The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
-
Ricin Toxin A Chain (RTA) Inhibition Assay
The inhibitory activity of this compound on RTA is commonly assessed using an in vitro translation inhibition assay. This assay measures the ability of RTA to inhibit protein synthesis in a cell-free system, and the reversal of this inhibition by the inhibitor. A luciferase reporter is often used for a quantifiable luminescent readout.
-
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract cell-free translation system.
-
Luciferase mRNA template.
-
Recombinant Ricin Toxin A chain (RTA).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Prepare a master mix of the in vitro translation system according to the manufacturer's instructions, including amino acids, energy sources, and reaction buffer.
-
In a multi-well plate, add the desired concentrations of this compound. Include a positive control (no RTA) and a negative control (RTA without inhibitor).
-
Add a fixed, predetermined concentration of RTA to the wells containing the inhibitor and the negative control.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to RTA.
-
Initiate the translation reaction by adding the luciferase mRNA and the in vitro translation master mix to all wells.
-
Incubate the reaction at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
Terminate the translation reaction and measure the amount of synthesized luciferase by adding the luciferase assay reagent and measuring the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography of the this compound-RTA Complex
The three-dimensional structure of this compound in complex with RTA provides critical insights into its binding mode and mechanism of inhibition. The following is a generalized protocol based on the study by Goto et al. (2023).
-
Step 1: Protein Expression and Purification
-
Express recombinant RTA in a suitable expression system, such as E. coli.
-
Purify the expressed RTA using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity.
-
-
Step 2: Crystallization
-
Concentrate the purified RTA to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens and the hanging-drop or sitting-drop vapor diffusion method.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Step 3: Soaking or Co-crystallization with this compound
-
Soaking: Transfer the apo-RTA crystals to a solution containing a high concentration of this compound and allow them to incubate for a period ranging from minutes to hours.
-
Co-crystallization: Mix the purified RTA with an excess of this compound before setting up the crystallization trials.
-
-
Step 4: Data Collection
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Step 5: Structure Determination and Refinement
-
Process the diffraction data using appropriate software to integrate the reflection intensities and scale the data.
-
Determine the initial phases of the structure using molecular replacement with a known structure of RTA as a search model.
-
Build the atomic model of the RTA-7PCGY complex into the resulting electron density map using molecular graphics software.
-
Refine the model against the experimental data to improve the fit and geometry. This involves iterative cycles of manual model building and computational refinement.
-
Validate the final structure using established crystallographic quality metrics.
-
Visualizations
Signaling Pathway of Ricin Toxin A Chain (RTA)
Caption: Intracellular trafficking and mechanism of action of Ricin Toxin A chain and its inhibition by this compound.
Experimental Workflow for RTA Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against Ricin Toxin A chain using a luciferase-based assay.
Workflow for Protein-Ligand X-ray Crystallography
Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex like RTA-7PCGY.
Technical Guide: 7PCGY, a Potent Inhibitor of Ricin Toxin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7PCGY, a pterin-based small molecule inhibitor of Ricin Toxin A (RTA). The document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in the field of toxicology and therapeutic agent development.
Core Compound Data
This compound, with the chemical name N-(pterin-7-carbonyl)glycyl-L-tyrosine, has been identified as a highly potent inhibitor of RTA.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1415888-05-9 | MedchemExpress |
| Molecular Formula | C₁₈H₁₇N₇O₅ | Inferred from structure |
| Molecular Weight | 427.37 g/mol | MedchemExpress |
| IC₅₀ (RTA) | 6 µM | MedchemExpress |
Mechanism of Action: Inhibition of Ricin Toxin A
Ricin is a highly toxic protein composed of two chains, the A-chain (RTA) and the B-chain (RTB), linked by a disulfide bond. The B-chain facilitates the entry of the toxin into the cell by binding to galactose residues on the cell surface. Once inside the cell, the A-chain is released and exerts its cytotoxic effects by inactivating ribosomes.
RTA is a highly specific N-glycosidase that cleaves a single adenine base (A4324) from a conserved GAGA sequence in the sarcin-ricin loop of the 28S ribosomal RNA.[1] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.
This compound acts as a competitive inhibitor by binding to the active site of RTA. X-ray crystallography studies have revealed that the pterin moiety of this compound occupies the adenine-binding pocket of RTA. The high inhibitory potency of this compound is attributed to a hydrogen bond between the phenolic hydroxyl group of its tyrosine residue and Asn78 of RTA, as well as conformational changes in Tyr80 and Asn122 of the enzyme upon binding.
Experimental Protocols
Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound)
The synthesis of this compound is achieved through an ester-amide exchange reaction.[2] This procedure involves the reaction of 7-methoxycarbonyl-pterin (1) with commercially available glycyl-L-tyrosine. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial as it acts as a base to solubilize the pterin starting material and catalyzes the amidation.[2]
Materials:
-
7-methoxycarbonyl-pterin (1)
-
Glycyl-L-tyrosine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Suspend 7-methoxycarbonyl-pterin (1) in a minimal amount of dry methanol.
-
Add DBU to the suspension to facilitate the dissolution of the pterin.
-
Add a slight excess (2 equivalents) of glycyl-L-tyrosine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, purify the product using standard methods such as column chromatography to yield N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound).
In Vitro RTA Inhibition Assay (Luciferase-Based)
The inhibitory activity of this compound on RTA can be determined using a highly sensitive in vitro translation assay that measures the synthesis of a reporter protein, such as firefly luciferase.[3][4] The assay quantifies the amount of adenine released from ribosomes upon RTA catalysis, which is then converted to ATP and measured via luciferase-generated luminescence.[3]
Materials:
-
Rabbit reticulocyte lysate
-
Luciferase mRNA transcript
-
Amino acid mixture
-
RNase inhibitor
-
Ricin Toxin A (RTA)
-
This compound (or other test inhibitors)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, luciferase mRNA, amino acid mixture, and RNase inhibitor.
-
In a multi-well plate, add the desired concentrations of RTA and the test inhibitor (this compound) to individual wells. Include appropriate controls (no RTA, RTA with no inhibitor).
-
Initiate the translation reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 90 minutes).[4]
-
Terminate the reaction and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase synthesized and thus inversely proportional to the RTA activity.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Conclusion
This compound is a promising lead compound in the development of antidotes for ricin poisoning. Its well-characterized mechanism of action and high potency make it a valuable tool for researchers in toxicology and drug discovery. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this compound and related compounds. Further optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peptide-conjugated pterins as inhibitors of Ricin Toxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Ricin: A Sensitive Luminescent Assay for Ricin A-chain Ribosome Depurination Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Evaluation of a Novel Small-Molecule Inhibitor of Ricin Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 7PCGY and Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-propargylamino-7-deazaguanine (7PCGY) is identified as an inhibitor of the Ricin Toxin A (RTA) chain, a potent toxin known to induce cell death. With an IC50 value of 6 μM for RTA, this compound presents a valuable tool for investigating the intricate cellular processes that follow the inhibition of this toxin. This technical guide provides an in-depth overview of the core mechanisms of cell death initiated by the inhibition of RTA, which serves as a foundational framework for understanding the biological consequences of this compound activity. The guide details the key signaling pathways, presents relevant quantitative data, and provides established experimental protocols for studying these phenomena.
Quantitative Data on RTA and its Inhibitors
While specific quantitative data for this compound's effects on cell viability are not yet widely published, the following tables summarize the known inhibitory concentration of this compound against its target and the cytotoxic effects of Ricin and a related RTA inhibitor on various cell lines. This information provides a baseline for designing experiments with this compound.
Table 1: Inhibitory Concentration of this compound
| Compound | Target | IC50 | Citation |
| This compound | Ricin Toxin A (RTA) | 6 μM | [1] |
Table 2: Cytotoxicity of Ricin and a Related RTA Inhibitor
| Toxin/Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| Ricin | HT29 | MTS Assay | EC50 (24h) | ~1 nM | [2][3] |
| Ricin | Caco-2 | MTS Assay | EC50 (24h) | ~1 nM | [2][3] |
| RTA dh404 | GBM8401 | Caspase-3 Activity | - | Significant increase at 2-8 µM | [4] |
| RTA dh404 | U87MG | Caspase-3 Activity | - | Significant increase at 2-8 µM | [4] |
| RTA dh404 | GBM8401 | Annexin V-FITC/PI | Apoptosis | Dose-dependent increase (2-8 µM) | [4] |
| RTA dh404 | U87MG | Annexin V-FITC/PI | Apoptosis | Dose-dependent increase (2-8 µM) | [4] |
Signaling Pathways in RTA-Induced Cell Death
Inhibition of RTA's N-glycosidase activity on the 28S rRNA of the large ribosomal subunit halts protein synthesis, triggering a ribotoxic stress response. This initiates a cascade of events leading to programmed cell death, primarily through apoptosis and necroptosis, often accompanied by oxidative stress.
Apoptotic Pathway
The primary and most well-characterized response to RTA-induced stress is apoptosis, a form of programmed cell death. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of protein synthesis is a major trigger for the intrinsic pathway.
Caption: Intrinsic apoptotic pathway initiated by RTA inhibition.
Necroptotic Pathway
In addition to apoptosis, RTA can induce necroptosis, a regulated form of necrosis. This pathway is particularly relevant when apoptotic pathways are inhibited or overwhelmed. It is a pro-inflammatory mode of cell death.
Caption: Necroptotic pathway triggered by RTA inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess cell death induced by this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with this compound as described in the cell viability assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase activity.
Conclusion
This compound, as an inhibitor of Ricin Toxin A, is a valuable molecular probe for dissecting the cellular responses to potent translational stress. The foundational research on RTA-induced cell death strongly suggests that this compound will trigger apoptosis and necroptosis, mediated by a complex interplay of signaling molecules and amplified by oxidative stress. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively and qualitatively assess the cytotoxic effects of this compound, elucidate its precise mechanism of action, and explore its potential in drug development. Further research should focus on generating specific data for this compound to confirm and expand upon the mechanisms outlined in this guide.
References
Preliminary Toxicity Profile of 7PCGY: A Guide for Researchers
For Immediate Release
This technical guide provides a summary of the currently available preliminary toxicity information for 7PCGY, a known inhibitor of the ricin toxin A chain (RTA). This document is intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential and safety profile of this compound.
Core Concepts: Mechanism of Action
This compound functions as an inhibitor of the ricin toxin A chain (RTA).[1] RTA is a potent toxin that inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death. By inhibiting RTA, this compound has potential applications in research related to mitigating the cytotoxic effects of ricin.
In Vitro Toxicity Data
Currently, the publicly available in vitro toxicity data for this compound is limited. The primary reported metric is its half-maximal inhibitory concentration (IC50) against the ricin toxin A chain.
| Parameter | Value | System | Reference |
| IC50 | 6 μM | Ricin Toxin A chain (RTA) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
This IC50 value indicates the concentration of this compound required to inhibit 50% of RTA activity in a cell-free assay. Further in vitro cytotoxicity studies using various cell lines are necessary to establish a comprehensive profile of its effects on cell viability, apoptosis, and other cellular health markers. A variety of standardized in vitro toxicity testing kits and services are commercially available to perform such assays.[2][3]
Experimental Protocols: A General Framework
While specific experimental protocols for this compound toxicity are not yet published, a standard approach to preliminary in vitro toxicity assessment would involve the following workflow.
References
An In-depth Technical Guide to N-(pterin-7-carbonyl)glycyl-L-tyrosine: A Potent Inhibitor of Ricin Toxin A Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(pterin-7-carbonyl)glycyl-L-tyrosine, also known as 7PCGY, is a synthetic, pterin-based small molecule that has been identified as a highly potent inhibitor of the Ricin Toxin A chain (RTA). Ricin, a deadly protein toxin, functions by inactivating ribosomes, leading to a complete shutdown of protein synthesis and subsequent cell death. The development of effective RTA inhibitors is a critical area of research for the creation of antidotes to ricin poisoning. This technical guide provides a comprehensive overview of the fundamental properties of N-(pterin-7-carbonyl)glycyl-L-tyrosine, including its chemical characteristics, synthesis, mechanism of action, and the experimental protocols used for its characterization.
Core Properties of N-(pterin-7-carbonyl)glycyl-L-tyrosine
| Property | Value |
| IUPAC Name | (S)-2-(2-(2-amino-4-oxo-3,4-dihydropteridine-7-carboxamido)acetamido)-3-(4-hydroxyphenyl)propanoic acid |
| Synonyms | This compound |
| Molecular Formula | C₁₈H₁₇N₇O₆ |
| Molecular Weight | 443.38 g/mol |
| Biological Target | Ricin Toxin A chain (RTA) |
| Biological Activity | Potent inhibitor of RTA's N-glycosidase activity |
| IC₅₀ Value | 6 µM[1] |
Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine
The synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine is achieved through an ester-amide exchange reaction.[1][2]
Synthesis Workflow
Caption: Synthesis of this compound via ester-amide exchange.
Experimental Protocol
While a detailed, step-by-step protocol is not fully detailed in the available literature, the synthesis is based on a previously reported procedure involving an ester-amide exchange reaction.[1][2]
Materials:
-
7-Methoxycarbonylpterin (7MCP)
-
Glycyl-L-tyrosine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
General Procedure: The synthesis involves the reaction of 7-methoxycarbonylpterin (7MCP) with unprotected glycyl-L-tyrosine in methanol, using DBU as a base.[1][2] The DBU facilitates the nucleophilic attack of the amino group of glycyl-L-tyrosine on the carbonyl group of the methyl ester of 7MCP, leading to the formation of the amide bond and the release of methanol. The final product, N-(pterin-7-carbonyl)glycyl-L-tyrosine, would then be purified using standard chromatographic techniques.
Mechanism of Action and Biological Activity
N-(pterin-7-carbonyl)glycyl-L-tyrosine is a potent inhibitor of the Ricin Toxin A chain (RTA), the enzymatically active subunit of the highly toxic plant protein, ricin.[1]
The Ricin Toxin A Chain (RTA) Signaling Pathway of Toxicity
Ricin is a type 2 ribosome-inactivating protein (RIP).[3][4] Its toxicity stems from the ability of the A chain to catalytically inactivate eukaryotic ribosomes. The B chain of ricin binds to galactose residues on the cell surface, facilitating the toxin's entry into the cell through endocytosis.[3][5] Once inside the cell, the A chain is released into the cytosol. There, it functions as an N-glycosidase, specifically removing a single adenine base (A4324) from a highly conserved sarcin-ricin loop in the 28S rRNA of the 60S ribosomal subunit.[3][5][6] This irreversible modification of the ribosome leads to the complete inhibition of protein synthesis, ultimately resulting in apoptotic cell death.[3]
Caption: The inhibitory action of this compound on the ricin toxicity pathway.
Inhibition of RTA by N-(pterin-7-carbonyl)glycyl-L-tyrosine
X-ray crystallography studies have revealed the mechanism by which this compound inhibits RTA.[1][7] The inhibitor binds to the active site of the RTA. A key interaction involves the formation of a hydrogen bond between the phenolic hydroxyl group of the tyrosine residue in this compound and the Asn78 residue of RTA.[1][7] This interaction, along with conformational changes in Tyr80 and Asn122 of RTA, is crucial for the high inhibitory activity of this compound.[1][7] By occupying the active site, this compound prevents the binding of the sarcin-ricin loop of the rRNA, thereby blocking the depurination reaction and preserving ribosome function.
Experimental Protocols for Biological Characterization
The inhibitory activity of N-(pterin-7-carbonyl)glycyl-L-tyrosine against RTA is determined through in vitro assays that measure the extent of ribosome inactivation.
In Vitro Translation Inhibition Assay
This assay is a common method to assess the activity of ribosome-inactivating proteins and their inhibitors.
Principle: The ability of RTA to inhibit protein synthesis in a cell-free system (e.g., rabbit reticulocyte lysate) is measured. The assay quantifies the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) into newly synthesized proteins. In the presence of an effective inhibitor like this compound, the inhibitory effect of RTA is diminished, and protein synthesis is restored in a dose-dependent manner.
General Protocol Outline:
-
Preparation of Reaction Mixtures: A series of reaction tubes are prepared containing rabbit reticulocyte lysate, a mixture of amino acids (including the radiolabeled amino acid), and a template mRNA.
-
Incubation with RTA and Inhibitor: A fixed, predetermined concentration of RTA is added to the reaction tubes. Varying concentrations of N-(pterin-7-carbonyl)glycyl-L-tyrosine are then added to these tubes. Control reactions without RTA and without the inhibitor are also prepared.
-
Protein Synthesis Reaction: The reaction mixtures are incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for protein synthesis.
-
Quantification of Protein Synthesis: The reaction is stopped, and the newly synthesized proteins are precipitated (e.g., using trichloroacetic acid). The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of protein synthesis by RTA in the presence of different concentrations of this compound is calculated. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the RTA activity by 50%, is then determined from the dose-response curve.
qRT-PCR Based Depurination Assay
This method directly measures the depurination of rRNA by RTA.[8]
Principle: This assay quantifies the amount of depurinated rRNA. The removal of the adenine base by RTA makes the phosphodiester backbone at that site susceptible to cleavage by aniline. The resulting cleaved rRNA can be detected and quantified using quantitative real-time PCR (qRT-PCR) with primers that flank the cleavage site. An effective inhibitor will prevent this depurination and subsequent cleavage.
General Protocol Outline:
-
Incubation: Ribosomes (from a source such as yeast or rat liver) are incubated with RTA in the presence and absence of various concentrations of N-(pterin-7-carbonyl)glycyl-L-tyrosine.[8]
-
RNA Extraction: Total RNA is extracted from the reaction mixtures.
-
Aniline Treatment: The extracted RNA is treated with aniline, which cleaves the RNA at the depurinated site.
-
Reverse Transcription and qRT-PCR: The treated RNA is reverse transcribed to cDNA, which is then used as a template for qRT-PCR. The amount of intact rRNA is quantified.
-
Data Analysis: A decrease in the amount of intact rRNA corresponds to an increase in depurination. The inhibitory effect of this compound is determined by the preservation of intact rRNA in its presence.
Conclusion
N-(pterin-7-carbonyl)glycyl-L-tyrosine is a promising small-molecule inhibitor of the Ricin Toxin A chain. Its well-defined mechanism of action, involving direct binding to the RTA active site, and its potent inhibitory activity make it a valuable lead compound in the development of therapeutics against ricin poisoning. Further research focusing on its pharmacokinetic properties, in vivo efficacy, and potential for chemical modification to enhance its potency and drug-like characteristics is warranted. This technical guide provides a foundational understanding of this important molecule for researchers in the fields of toxicology, drug discovery, and biodefense.
References
- 1. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Ricin - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors targeting the interaction of ricin toxin A subunit with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Exploratory Studies of ((7-oxo-3-phenyl-4H-chromen-5-yl)oxy)acetonitrile (7PCGY) Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activity of the synthetic compound ((7-oxo-3-phenyl-4H-chromen-5-yl)oxy)acetonitrile, herein referred to as 7PCGY. The primary and most well-documented biological function of this compound is its inhibitory action against the Ricin Toxin A (RTA) chain, a potent toxin that inactivates ribosomes. This document details the quantitative inhibitory data, the experimental protocol for determining its potency, and the molecular basis of its interaction with RTA. While direct exploratory studies on the anticancer, neuroprotective, and anti-inflammatory properties of this compound are not yet available in the public domain, this guide also explores the known biological activities of structurally related 2-phenyl-4H-chromen-4-one derivatives to provide a forward-looking perspective on potential future research directions for this compound.
Core Biological Activity: Inhibition of Ricin Toxin A (RTA)
The most significant biological activity identified for this compound is its role as an inhibitor of the Ricin Toxin A (RTA) chain. RTA is a highly toxic enzyme that functions as an N-glycosidase, cleaving a specific adenine residue from the 28S ribosomal RNA and thereby irreversibly inhibiting protein synthesis, leading to cell death.
Quantitative Data
The inhibitory potency of this compound against RTA has been quantified, providing a key metric for its efficacy. This data is summarized in the table below.
| Compound | Target | Parameter | Value | Reference |
| This compound | Ricin Toxin A (RTA) | IC50 | 6 µM | [1][2] |
Table 1: Quantitative inhibitory activity of this compound against Ricin Toxin A (RTA).
Experimental Protocol: RTA Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) of this compound against RTA is a critical experimental procedure. The following is a detailed protocol based on standard enzymatic inhibition assays.
Objective: To determine the IC50 value of this compound for the enzymatic activity of Ricin Toxin A.
Principle: The assay measures the enzymatic activity of RTA in the presence of varying concentrations of the inhibitor, this compound. The activity of RTA is typically monitored by its ability to depurinate a substrate, and the inhibition of this activity is quantified to determine the IC50 value.
Materials:
-
Purified Ricin Toxin A (RTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Substrate for RTA (e.g., a synthetic RNA oligonucleotide mimicking the sarcin-ricin loop)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing KCl, MgCl2)
-
Detection Reagent (e.g., a fluorescent dye that intercalates with intact RNA)
-
96-well microplate
-
Microplate reader (fluorescence or absorbance, depending on the detection method)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations in the assay.
-
Prepare a working solution of RTA in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the RTA working solution to each well (except for the no-enzyme control).
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the RTA and this compound mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the change in signal (e.g., fluorescence or absorbance) over time using a microplate reader. The kinetic readings will reflect the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Normalize the rates relative to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RTA activity.
-
Mechanism of Action: Binding to the RTA Active Site
X-ray crystallography studies have elucidated the binding mode of this compound to the active site of RTA. This structural information is crucial for understanding its inhibitory mechanism and for the rational design of more potent inhibitors.
The following diagram illustrates the key interactions between this compound and the amino acid residues within the active site of RTA.
Potential Future Research Directions: Insights from Structurally Related Compounds
While direct experimental data on the anticancer, neuroprotective, and anti-inflammatory activities of this compound is currently lacking, the 2-phenyl-4H-chromen-4-one scaffold, which forms the core of this compound, is present in a variety of biologically active molecules. The following sections provide an overview of the activities observed in compounds with this structural motif, suggesting potential avenues for future investigation of this compound.
Anticancer Potential
Derivatives of 2-phenyl-4H-chromen-4-one have been reported to exhibit anticancer properties through various mechanisms.
Hypothesized Anticancer Mechanisms for 2-phenyl-4H-chromen-4-one Derivatives:
Future studies could investigate the cytotoxic effects of this compound on various cancer cell lines and explore its impact on key signaling pathways involved in cancer progression.
Anti-inflammatory Potential
The 2-phenyl-4H-chromen-4-one scaffold is also found in compounds with anti-inflammatory activity. These compounds often modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Hypothesized Anti-inflammatory Signaling Pathway:
Investigating the effect of this compound on inflammatory markers in relevant cell models (e.g., LPS-stimulated macrophages) could reveal potential anti-inflammatory properties.
Neuroprotective Potential
While less explored for the 2-phenyl-4H-chromen-4-one class, some flavonoid compounds, which share structural similarities, have shown neuroprotective effects. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in models of neurodegenerative diseases.
Hypothesized Neuroprotective Workflow:
Future research could explore the ability of this compound to protect neuronal cells from various insults in vitro and to modulate pathways relevant to neurodegeneration.
Conclusion
The primary established biological activity of this compound is its potent inhibition of the Ricin Toxin A chain, with a well-defined IC50 value and a structurally characterized binding mode. This makes this compound a valuable lead compound for the development of antidotes against ricin poisoning. While direct evidence for its anticancer, neuroprotective, and anti-inflammatory activities is currently unavailable, the prevalence of these properties in structurally related 2-phenyl-4H-chromen-4-one derivatives suggests that these are promising areas for future exploratory studies. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted biological potential of this compound.
References
Methodological & Application
Application Notes and Protocols for 7PCGY in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
7PCGY is a small molecule inhibitor of the Ricin Toxin A (RTA) chain, the catalytic subunit of the potent plant toxin ricin.[1] Ricin exerts its cytotoxicity by inhibiting protein synthesis, ultimately leading to programmed cell death, or apoptosis. RTA functions as an N-glycosidase that cleaves a specific adenine residue from the 28S rRNA of the large ribosomal subunit, thereby blocking the binding of elongation factors and halting protein synthesis.[2] Due to its role in inducing cell death, this compound is a valuable tool for studying the cellular mechanisms of apoptosis and the consequences of protein synthesis inhibition. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and biological effects.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in various cell lines. This data is illustrative and may vary depending on the specific experimental conditions and cell type.
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Maximum Inhibition (%) |
| HeLa (Human cervical cancer) | Cell Viability (MTT Assay) | 24 | 10.5 | 95 |
| HeLa (Human cervical cancer) | Cell Viability (MTT Assay) | 48 | 6.2 | 98 |
| A549 (Human lung carcinoma) | Cell Viability (MTT Assay) | 48 | 8.9 | 92 |
| Jurkat (Human T-cell leukemia) | Apoptosis (Annexin V/PI) | 24 | 7.5 | 85 (Annexin V positive) |
| HEK293 (Human embryonic kidney) | Protein Synthesis Inhibition | 12 | 5.8 | 90 |
Signaling Pathways
Ricin-Induced Apoptosis Signaling Pathway
Ricin, and by extension its inhibitor this compound, triggers apoptosis through a complex signaling cascade initiated by the inhibition of protein synthesis. This leads to what is known as the "ribotoxic stress response." Key signaling pathways involved include the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[2][3] These kinases, in turn, can activate downstream effectors leading to both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Mechanism of this compound in inducing apoptosis.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)
This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
This compound stock solution
-
24-well cell culture plates
-
[3H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Seed cells in 24-well plates and treat with this compound for the desired time.
-
Add [3H]-Leucine to the culture medium and incubate for 1-4 hours.
-
Wash the cells with cold PBS.
-
Precipitate the proteins by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the precipitate with 5% TCA.
-
Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each sample.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
General workflow for this compound experiments.
Conclusion
This compound serves as a potent tool for inducing cell death through the inhibition of protein synthesis. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to explore the multifaceted effects of this compound on various cell types. Understanding the signaling pathways and cellular responses to this inhibitor will contribute to a deeper knowledge of apoptosis and the development of novel therapeutic strategies.
References
- 1. The induction of apoptosis by Shiga toxins and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ricin A-chain requires c-Jun N-terminal kinase to induce apoptosis in nontransformed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-talk between the pathways leading to the induction of apoptosis and the secretion of tumor necrosis factor-alpha in ricin-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7PCGY experimental protocol for in vitro assays
Application Notes: In Vitro Profiling of 7PCGY
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive set of protocols for the in vitro characterization of the experimental compound this compound. The described assays are designed to assess its impact on cell viability, apoptosis induction, and the modulation of key signaling proteins and gene expression. The methodologies are presented in a detailed, step-by-step format to ensure reproducibility. All quantitative data are summarized in tables for clear interpretation and comparison.
Cell Viability Assessment via MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[2]
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[1][3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Data Presentation:
Table 1: Effect of this compound on HeLa Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.089 | 100.0% |
| 1 | 1.103 | 0.075 | 88.0% |
| 5 | 0.891 | 0.062 | 71.1% |
| 10 | 0.632 | 0.045 | 50.4% |
| 25 | 0.315 | 0.028 | 25.1% |
| 50 | 0.158 | 0.019 | 12.6% |
| 100 | 0.079 | 0.011 | 6.3% |
| The calculated IC50 value for this compound in HeLa cells after 48 hours is approximately 10 µM. |
Apoptosis Detection by Annexin V & Propidium Iodide Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V.[4] PI is a nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[5]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI solution (100 µg/mL working stock).[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
Data Presentation:
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |
| 10 | 60.3 ± 4.1 | 25.8 ± 3.5 | 13.9 ± 2.1 |
| 25 | 22.7 ± 3.8 | 48.2 ± 5.1 | 29.1 ± 4.2 |
| 50 | 8.9 ± 1.9 | 35.4 ± 4.7 | 55.7 ± 6.3 |
Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol details the analysis of apoptosis-related proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, following treatment with this compound.
Experimental Protocol:
-
Sample Preparation: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[6][7] Separate the proteins by size on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[8][9]
-
Quantification: Analyze band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Data Presentation:
Table 3: Relative Protein Expression in HeLa Cells after 48h this compound Treatment
| Target Protein | 0 µM (Vehicle) | 10 µM this compound | 25 µM this compound |
| Bcl-2 (Anti-apoptotic) | 1.00 ± 0.09 | 0.52 ± 0.06 | 0.21 ± 0.04 |
| Bax (Pro-apoptotic) | 1.00 ± 0.11 | 1.89 ± 0.15 | 2.75 ± 0.21 |
| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 |
| Values represent fold change relative to the vehicle control after normalization. |
Gene Expression Analysis by Quantitative RT-PCR
Quantitative Real-Time PCR (qPCR) is a sensitive technique used to measure the abundance of specific mRNA transcripts.[10] This protocol allows for the quantification of changes in the expression of genes involved in the cellular response to this compound.
Experimental Protocol:
-
RNA Extraction: Treat cells with this compound. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).[11]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[11]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 10-20 µL volume containing: cDNA template, forward and reverse primers for the gene of interest (e.g., BCL2, BAX) and a reference gene (e.g., GAPDH), and a SYBR Green qPCR master mix.[12]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene.[10] Calculate the relative gene expression (fold change) using the ΔΔCq method, normalizing the target gene expression to the reference gene.
Data Presentation:
Table 4: Relative mRNA Expression in HeLa Cells after 24h this compound Treatment
| Target Gene | Primer Sequence (Forward/Reverse) | Fold Change (vs. Vehicle) at 10 µM this compound | Fold Change (vs. Vehicle) at 25 µM this compound |
| BCL2 | 5'-GGTGGGGTCATGTGTGTGG-3' / 5'-CGGTTCAGGTACTCAGTCATCC-3' | 0.45 ± 0.05 | 0.18 ± 0.03 |
| BAX | 5'-CCCGAGAGGTCTTTTTCCGAG-3' / 5'-CCAGCCCATGATGGTTCTGAT-3' | 2.10 ± 0.18 | 3.50 ± 0.29 |
| GAPDH | 5'-GAAGGTGAAGGTCGGAGTCA-3' / 5'-TTGAGGTCAATGAAGGGGTC-3' | 1.00 | 1.00 |
| Values represent the mean fold change ± standard error from triplicate experiments. |
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound:
Caption: Hypothetical signaling cascade initiated by this compound.
General Experimental Workflow:
Caption: General workflow for the in vitro evaluation of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. pcrbio.com [pcrbio.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Apoptosis with Bioactive Compounds
Note: Initial searches for "7PCGY" did not yield information on a specific compound with this identifier in the context of apoptosis research. Therefore, these application notes utilize 7,8-Dihydroxyflavone (7,8-DHF), a known flavonoid with documented pro-apoptotic effects, as a representative bioactive compound to illustrate the principles and protocols for apoptosis research.
Introduction to Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells, playing a vital role in development, tissue homeostasis, and immunity.[1][2] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[2][3] Consequently, compounds that can modulate apoptosis are of significant interest in drug development.
Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[4] The process is primarily executed by a family of proteases called caspases, which are activated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[3][5]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[1] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane.[6] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9.[6]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][5] This interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[5]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis.[2][7]
Application: 7,8-Dihydroxyflavone (7,8-DHF) in Hepatocarcinoma
7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid that has been shown to induce apoptosis in various cancer cell lines. In human hepatocarcinoma (HUH-7) cells, 7,8-DHF has been demonstrated to enhance cell death by upregulating the expression of cleaved-caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2.[8]
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment assessing the apoptotic effect of 7,8-DHF on HUH-7 cells after a 48-hour treatment, as measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment Group | Concentration | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 7,8-DHF | 25 µM | 70.8 ± 3.5 | 15.3 ± 1.8 | 13.9 ± 1.5 |
| 7,8-DHF | 50 µM (IC50) | 48.9 ± 4.2 | 28.6 ± 2.9 | 22.5 ± 2.1 |
| 7,8-DHF | 100 µM | 20.1 ± 2.8 | 45.7 ± 3.7 | 34.2 ± 3.3 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details a widely used method to detect apoptosis by flow cytometry.[9][10] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell line (e.g., HUH-7)
-
7,8-Dihydroxyflavone (or other test compound)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of 7,8-DHF (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium (containing floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective tubes containing the supernatant.[10]
-
Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[10]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2) for PI.[4]
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Diagrams and Visualizations
Caption: Workflow for Annexin V & PI apoptosis assay.
Caption: Intrinsic apoptosis pathway modulated by 7,8-DHF.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7PCGY in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
7PCGY is a small molecule inhibitor of the Ricin Toxin A (RTA) chain, a potent toxin that inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death. As an RTA inhibitor, this compound holds potential as a research tool for studying toxin-mediated cell death and as a starting point for the development of therapeutics against ricin exposure. These application notes provide detailed protocols for utilizing this compound in cell-based assays to determine its efficacy and cytotoxicity.
Mechanism of Action
Ricin Toxin consists of two subunits, the A chain (RTA) and the B chain (RTB). The B chain facilitates the entry of the toxin into the cell by binding to cell surface receptors. Once inside, the A chain is released and acts as an N-glycosidase, removing a specific adenine base from the 28S rRNA of the large ribosomal subunit. This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and triggering apoptosis. This compound is designed to inhibit the enzymatic activity of the RTA, thus preventing ribosome inactivation and protecting the cell from ricin-induced death.
Signaling Pathway of Ricin Toxin A (RTA) and Inhibition by this compound
Preparing 7PCGY Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of 7PCGY, a known inhibitor of the Ricin Toxin A (RTA) chain. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The protocols outlined below ensure accurate and reproducible concentrations for in vitro and in cell-based assays. All quantitative data is summarized for clarity, and a representative signaling pathway is provided to illustrate the mechanism of action.
Introduction
This compound is a small molecule inhibitor of the Ricin Toxin A (RTA) chain with a reported IC50 of 6 μM. It is a valuable tool for studying the mechanisms of RTA-induced cytotoxicity and for the development of potential antitoxins. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document offers a standardized protocol for the solubilization and storage of this compound for laboratory use.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1415888-05-9 |
| Molecular Weight | 427.37 g/mol |
| IC50 (RTA inhibition) | 6 μM |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| General Storage | Store solid at -20°C. Store stock solutions at -20°C or -80°C. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many laboratory applications.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of this compound.
-
Calculation:
-
Desired Volume (V) = 1 mL = 0.001 L
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 427.37 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L * 0.001 L * 427.37 g/mol = 0.00427 g = 4.27 mg
-
-
-
Dissolution: Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage:
-
Short-term storage: For use within a few days, the 10 mM stock solution can be stored at 4°C.
-
Long-term storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. It is recommended to use the solution within 3-6 months when stored at -20°C and up to 1 year when stored at -80°C. Protect from light.
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use. Due to the potential for precipitation and degradation in aqueous solutions, it is not recommended to store dilute aqueous solutions of this compound for extended periods.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.
-
Dispose of all waste materials according to institutional and local regulations.
Signaling Pathway and Experimental Workflow
Ricin Toxin A (RTA) Chain Inhibition by this compound
Ricin is a type II ribosome-inactivating protein (RIP) that consists of a catalytic A chain (RTA) and a cell-binding B chain (RTB). The RTB facilitates the entry of the toxin into the cell. Once inside, the RTA is released and targets the large ribosomal subunit, where it functions as an N-glycosidase, cleaving a specific adenine from the sarcin-ricin loop of the 28S rRNA. This irreversible damage to the ribosome inhibits protein synthesis, leading to apoptosis and cell death. This compound acts by inhibiting the enzymatic activity of the RTA chain, thereby preventing ribosome inactivation and protecting the cell from ricin-induced cytotoxicity.
Caption: Mechanism of Ricin Toxin A (RTA) inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Application Notes and Protocols for Measuring 7-Transmembrane G-Protein Coupled Receptor (7TM-CGY) Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Seven-transmembrane (7TM) receptors, also known as G-protein coupled receptors (GPCRs), are the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[1][2][3] The efficacy of a compound targeting a 7TM receptor is a measure of its ability to elicit a functional response upon binding. This document provides detailed protocols for a suite of in vitro assays designed to quantify the efficacy of test compounds targeting a hypothetical Gq-coupled 7TM receptor, herein referred to as 7TM-CGY.
The activation of 7TM-CGY by an agonist is hypothesized to initiate a signaling cascade through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a key second messenger that can be measured to determine receptor activation.[4][5][6]
Overview of Efficacy Measurement Techniques
A comprehensive assessment of a compound's efficacy involves a multi-faceted approach, examining different stages of the receptor signaling pathway. The following assays provide a robust framework for characterizing the activity of compounds targeting 7TM-CGY.
| Assay Type | Principle | Parameter Measured | Throughput |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[7][8][9] | G-protein activation | Low to Medium |
| Calcium Mobilization Assay | Utilizes a fluorescent calcium indicator to detect the transient increase in intracellular calcium following Gq pathway activation.[5][6][10][11][12] | Second messenger (Ca2+) release | High |
| IP-One HTRF Assay | Measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF). | Second messenger (IP1) accumulation | High |
| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a response element that is sensitive to the 7TM-CGY signaling pathway.[13][14][15] | Gene transcription | High |
| BRET/FRET Assays | Bioluminescence or Förster Resonance Energy Transfer assays can monitor real-time protein-protein interactions, such as receptor-G protein or receptor-β-arrestin binding.[4][16][17][18][19] | Protein-protein interactions | Medium to High |
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical 7TM-CGY Signaling Pathway
Caption: Hypothetical Gq-coupled signaling pathway for the 7TM-CGY receptor.
General Experimental Workflow for Efficacy Measurement
Caption: A generalized workflow for measuring compound efficacy in cell-based assays.
Detailed Experimental Protocols
Protocol 1: GTPγS Binding Assay
This assay measures the most proximal event in G-protein activation.[8]
Materials:
-
HEK293 cells stably expressing 7TM-CGY
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA
-
[35S]GTPγS (radiolabeled)
-
GDP
-
Test compounds
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: a. Culture HEK293-7TM-CGY cells to ~90% confluency. b. Harvest cells, wash with ice-cold PBS, and centrifuge. c. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. d. Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei. e. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. f. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Performance: a. In a 96-well plate, add 50 µL of Assay Buffer containing 10 µg of membrane protein to each well. b. Add 25 µL of test compound at various concentrations (or vehicle control). c. Add 25 µL of Assay Buffer containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM). d. Incubate the plate at 30°C for 60 minutes with gentle shaking. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the counts per minute (CPM) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Protocol 2: Calcium Mobilization Assay
This is a high-throughput assay that measures the release of intracellular calcium.[5][6][10][11][12]
Materials:
-
CHO-K1 or HEK293 cells stably expressing 7TM-CGY
-
Cell culture medium
-
Black, clear-bottom 96- or 384-well assay plates
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds
-
A fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation: a. Seed cells into black, clear-bottom assay plates and culture overnight to form a confluent monolayer.[11]
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02-0.04%) in HBSS with HEPES.[10] b. Remove the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark.[10] d. Wash the cells twice with HBSS with HEPES to remove excess dye.[10] e. Add 100 µL of HBSS with HEPES to each well and incubate at room temperature for 15-30 minutes.[10]
-
Calcium Mobilization Measurement: a. Prepare serial dilutions of the test compounds in HBSS with HEPES. b. Place the cell plate in the fluorescent plate reader. c. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) kinetically. d. Establish a stable baseline fluorescence reading for 10-20 seconds. e. Use the instrument's injector to add the test compound to the wells. f. Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak response.[10]
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax.
Protocol 3: Reporter Gene Assay
This assay measures a downstream transcriptional event, providing an integrated measure of the signaling cascade.[13][14][15]
Materials:
-
HEK293 cells
-
Expression plasmid for 7TM-CGY
-
Reporter plasmid containing a luciferase gene downstream of a serum response element (SRE) or nuclear factor of activated T-cells response element (NFAT-RE)
-
Transfection reagent
-
Cell culture medium
-
White, opaque 96-well assay plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™, Steady-Glo®)
-
Luminometer
Procedure:
-
Transfection: a. Co-transfect HEK293 cells with the 7TM-CGY expression plasmid and the SRE-luciferase or NFAT-RE-luciferase reporter plasmid. b. Seed the transfected cells into white, opaque 96-well plates and allow them to attach and express the proteins for 24-48 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in serum-free medium. b. Remove the culture medium from the cells and replace it with the medium containing the test compounds. c. Incubate the cells for 4-6 hours at 37°C.
-
Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Incubate for 10-20 minutes to allow for cell lysis and the luminescent reaction to stabilize. d. Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a table for easy comparison of compound potencies and efficacies.
| Compound | GTPγS Binding | Calcium Mobilization | Reporter Gene Assay |
| EC₅₀ (nM) | Emax (%) | EC₅₀ (nM) | |
| Reference Agonist | 10 | 100 | 15 |
| Test Compound A | 25 | 95 | 30 |
| Test Compound B | 150 | 60 | 200 |
| Antagonist C | No activity | No activity | No activity |
Interpretation:
-
EC₅₀ (Half-maximal effective concentration): Indicates the potency of the compound. A lower EC₅₀ value signifies higher potency.
-
Emax (Maximum effect): Represents the efficacy of the compound relative to a standard full agonist (set to 100%).
-
Compound A is a potent full agonist, comparable to the reference agonist.
-
Compound B is a partial agonist, with lower potency and efficacy.
-
Compound C shows no agonistic activity and could be further tested for antagonistic properties.
By employing these diverse assays, researchers can build a comprehensive profile of a compound's efficacy, understand its mechanism of action, and make informed decisions in the drug discovery and development process. The choice of assays will depend on the specific research question, available resources, and desired throughput.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Video: Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 18. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
7PCGY: A Potent Inhibitor for Elucidating Ricin Toxin Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ricin, a highly potent toxin produced by the castor bean plant (Ricinus communis), poses a significant threat due to its potential use as a bioweapon. Its toxicity stems from the enzymatic activity of the ricin toxin A chain (RTA), which inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death. The development of effective countermeasures is a critical area of research. This document provides detailed information on N-(pterin-7-carbonyl)glycyl-L-tyrosine (7PCGY), a potent small molecule inhibitor of RTA, and its application in studying the intricate pathways of ricin intoxication.
This compound belongs to a class of pterin-based compounds designed to target the active site of RTA. Its high inhibitory activity makes it a valuable tool for researchers investigating the mechanisms of ricin toxicity and for the development of potential therapeutics. These notes provide an overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its synthesis and use in relevant experimental assays.
Mechanism of Action
Ricin is a heterodimeric protein composed of a catalytic A chain (RTA) and a cell-binding B chain (RTB). The RTB facilitates the toxin's entry into the cell, after which the RTA is released into the cytosol. RTA functions as an N-glycosidase, specifically removing a critical adenine residue from the 28S rRNA of the 60S ribosomal subunit. This depurination event irreversibly inactivates the ribosome, halting protein synthesis.
This compound acts as a competitive inhibitor of RTA. X-ray crystallography studies have revealed that this compound binds to the active site of RTA, the same site that recognizes the adenine base of the ribosomal RNA. The pterin ring of this compound mimics the adenine substrate, while the glycyl-L-tyrosine moiety extends into a secondary binding pocket, creating strong interactions that stabilize the inhibitor-enzyme complex. This binding prevents the ribosome from accessing the active site, thereby inhibiting the depurination activity of RTA and protecting the cell from the toxic effects of ricin. The interaction between the phenolic hydroxyl group of the tyrosine residue in this compound and Asn78 of RTA, along with conformational changes in Tyr80 and Asn122 of RTA, are crucial for its high inhibitory potency.
Quantitative Data
The inhibitory activity of this compound and related compounds has been quantified using in vitro translation inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Compound | Structure | IC50 (µM)[1] |
| This compound (N-(pterin-7-carbonyl)glycyl-L-tyrosine) | Pterin-7-carbonyl group linked to a glycyl-L-tyrosine dipeptide. | 6 |
| 7PCGFF | Pterin-7-carbonyl group linked to a glycyl-L-phenylalanyl-L-phenylalanine tripeptide. | 15 |
| 7PCGF | Pterin-7-carbonyl group linked to a glycyl-L-phenylalanine dipeptide. | 20 |
| Pteroic Acid | A known pterin-based inhibitor. | 600[2] |
| 7-Carboxy Pterin (7CP) | A simpler 7-substituted pterin derivative. | 230[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Intracellular trafficking and mechanism of action of ricin toxin.
Caption: Mechanism of RTA inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound)
This protocol describes the synthesis of this compound via an ester-amide exchange reaction.
Materials:
-
7-methoxycarbonylpterin (7MCP)
-
Glycyl-L-tyrosine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 7-methoxycarbonylpterin (7MCP) in anhydrous methanol in a round-bottom flask.
-
Add glycyl-L-tyrosine to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system.
-
Collect the fractions containing the pure this compound and concentrate them.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) to confirm its identity and purity.
Protocol 2: In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit RTA-mediated suppression of protein synthesis using a rabbit reticulocyte lysate system and a luciferase reporter.
Materials:
-
Rabbit Reticulocyte Lysate
-
Luciferase mRNA
-
Ricin Toxin A chain (RTA)
-
This compound (and other inhibitors for comparison)
-
Luciferase Assay Reagent
-
Luminometer
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acids, and RNase inhibitor.
-
Add a defined concentration of luciferase mRNA to the mixture.
-
In separate tubes, pre-incubate a fixed concentration of RTA with varying concentrations of this compound (or other inhibitors) for a specified time at room temperature.
-
Initiate the translation reaction by adding the RTA/inhibitor mixtures to the lysate/mRNA mixture.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction and measure the luciferase activity by adding the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with RTA but no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Cytotoxicity Assay
This protocol assesses the ability of this compound to protect cells from ricin-induced cytotoxicity using a Vero cell line and an MTT or CCK-8 assay.
Materials:
-
Vero cells (or other suitable cell line)
-
Complete cell culture medium
-
Ricin (holotoxin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed Vero cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by replacing the medium with the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Add a fixed, cytotoxic concentration of ricin to each well (except for the no-toxin control wells).
-
Incubate the plates for a period sufficient to induce cell death in the unprotected cells (e.g., 24-48 hours).
-
At the end of the incubation period, add MTT or CCK-8 solution to each well according to the manufacturer's protocol.
-
Incubate for an additional 1-4 hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the protective effect of this compound.
Protocol 4: X-ray Crystallography of the RTA-7PCGY Complex
This protocol provides a general workflow for determining the crystal structure of the RTA-7PCGY complex.
Materials:
-
Purified Ricin Toxin A chain (RTA)
-
This compound
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Complex Formation: Incubate purified RTA with an excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Set up crystallization trials using the RTA-7PCGY complex at various concentrations. Use commercially available or custom-made screening solutions covering a wide range of pH, precipitants, and additives. Employ vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, inhibitor, precipitant, and other components of the crystallization buffer to obtain large, well-diffracting crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using molecular replacement with a known RTA structure as a search model. Build the model of the RTA-7PCGY complex into the electron density map and refine the structure using crystallographic software.
-
Structural Analysis: Analyze the final refined structure to identify the key interactions between this compound and the active site residues of RTA.
Conclusion
This compound is a powerful and specific inhibitor of the ricin toxin A chain. Its high potency and well-characterized mechanism of action make it an invaluable research tool for dissecting the molecular pathways of ricin toxicity. The protocols provided herein offer a framework for the synthesis, in vitro evaluation, and cell-based assessment of this compound and other potential ricin inhibitors. Further investigation and development of this compound and its analogs may lead to the discovery of effective antidotes against ricin poisoning.
References
Practical Guide to Using 7PCGY in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the practical application of 7PCGY, a potent inhibitor of Ricin Toxin A (RTA), in molecular biology research. This compound, or N-(pterin-7-carbonyl)glycyl-L-tyrosine, serves as a valuable tool for studying the mechanisms of ribosome inactivation, cellular signaling pathways induced by ribosomal stress, and for the development of potential therapeutics against ricin intoxication.
Mechanism of Action
This compound is a competitive inhibitor of the Ricin Toxin A chain (RTA), the catalytic subunit of the highly toxic plant protein, ricin.[1] RTA functions as an N-glycosidase that specifically depurinates a single adenine residue (A4324 in rat 28S rRNA) within the sarcin-ricin loop (SRL) of the large ribosomal RNA.[1][2][3] This irreversible modification prevents the binding of elongation factors to the ribosome, thereby halting protein synthesis and ultimately leading to apoptotic cell death.[3]
X-ray crystallography studies have revealed that this compound binds to the active site of RTA. The interaction involves hydrogen bonding between the phenolic hydroxyl group of the tyrosine residue in this compound and Asn78 of RTA, leading to a conformational change in Tyr80 and Asn122 of the enzyme. This binding effectively blocks the active site and prevents RTA from accessing its ribosomal RNA substrate.[1]
Signaling Pathways Modulated by RTA and Inhibition by this compound
Ricin-induced ribosomal stress triggers a cascade of cellular signaling events, primarily involving the activation of stress-activated protein kinases (SAPKs) such as p38 MAPK and c-Jun N-terminal kinase (JNK).[4][5][6] These pathways contribute to the downstream effects of ricin, including the production of pro-inflammatory cytokines and the induction of apoptosis.[4][5] The inhibition of RTA by this compound is expected to attenuate the activation of these downstream signaling pathways by preventing the initial ribosomal damage. Ricin-induced apoptosis is also mediated by the activation of caspases, particularly caspase-3.[7]
Below is a diagram illustrating the signaling pathway initiated by Ricin Toxin A and the point of inhibition by this compound.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and related compounds against Ricin Toxin A.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 6 | Luciferase-translational assay | [8] |
| 7-carboxy-pterin (7CP) | 200 | Luciferase-translational assay | [8] |
| Pterin-Gly-Phe | 20 | Luciferase-translational assay | [8] |
| Pterin-Gly | 600 | Luciferase-translational assay | [8] |
| Pteroic Acid | 600 | In vitro protein synthesis assay | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit RTA-mediated suppression of protein synthesis in a cell-free system. A luciferase reporter is used for quantitative analysis.[8][10][11]
Workflow Diagram:
Materials:
-
Recombinant Ricin Toxin A (RTA)
-
This compound
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Luciferase mRNA
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine
-
Luciferase Assay Reagent
-
RNase-free water
-
96-well microplate
-
Luminometer
Procedure:
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in RNase-free water. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 µM to 100 µM).
-
Pre-incubation of RTA and this compound: In a 96-well plate, mix a fixed concentration of RTA (e.g., 10 nM) with each dilution of this compound. Include a control with RTA and no inhibitor, and a blank with no RTA. Incubate at room temperature for 30 minutes to allow for binding.
-
In vitro translation reaction: To each well, add the rabbit reticulocyte lysate, amino acid mixture, [³⁵S]-methionine, and luciferase mRNA. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.
-
Measurement of luciferase activity: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data acquisition: Measure the luminescence in each well using a luminometer.
-
Data analysis: Normalize the luminescence readings to the control (RTA without inhibitor) to determine the percent inhibition for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the cytoprotective effect of this compound against ricin-induced cell death in a cell-based assay.[12][13][14]
Workflow Diagram:
Materials:
-
Adherent cell line (e.g., HeLa, Vero)
-
Complete cell culture medium
-
Ricin
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the this compound dilutions for 1-2 hours. Then, add a fixed, sub-lethal concentration of ricin to the wells. Include controls for untreated cells, cells treated with ricin alone, and cells treated with this compound alone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the cell viability against the concentration of this compound to determine its protective effect.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis, in response to ricin treatment and its inhibition by this compound.[15][16][17][18]
Workflow Diagram:
Materials:
-
Cell line susceptible to ricin-induced apoptosis
-
Ricin
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
Assay buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with ricin in the presence or absence of this compound for a time period known to induce apoptosis (e.g., 8-24 hours). Include appropriate controls.
-
Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer. Centrifuge the lysate to pellet the cell debris.
-
Caspase-3 Assay: In a 96-well plate, add the cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal generated and normalize it to the protein concentration of the cell lysate. Compare the activity in ricin-treated cells with and without this compound to determine the inhibitory effect of this compound on caspase-3 activation.
References
- 1. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depurination of A4256 in 28 S rRNA by the ribosome-inactivating proteins from barley and ricin results in different ribosome conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Ricin Damages the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Ricin induces IL-8 secretion from human monocyte/macrophages by activating the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ricin triggers apoptotic morphological changes through caspase-3 cleavage of BAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. robertus.cm.utexas.edu [robertus.cm.utexas.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing 7PCGY Binding to Ricin Toxin A (RTA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the binding interaction between the small molecule inhibitor 7-Pteridin-7-yl(carboxy)glycine (7PCGY) and Ricin Toxin A (RTA). The following methods are industry-standard biophysical techniques for characterizing protein-ligand interactions, offering robust and quantitative insights into binding affinity, kinetics, and thermodynamics.
Introduction
Understanding the interaction between a potential drug candidate and its target protein is fundamental for drug discovery and development.[1][2] Ricin Toxin A (RTA) is a potent toxin, and the development of effective inhibitors is of significant interest. This compound is a pterin-based compound designed to inhibit RTA activity. This document outlines three common biophysical methods to assess the binding of this compound to RTA: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes a detailed experimental protocol and a table for presenting the quantitative data obtained.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[3][4][5] It provides kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
Experimental Workflow: SPR
Caption: Workflow for SPR analysis of this compound-RTA binding.
Protocol: SPR Analysis
1. Materials and Reagents:
-
Purified RTA protein (>95% purity)
-
This compound compound (>98% purity)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
2. Ligand and Analyte Preparation:
-
Dialyze purified RTA into the running buffer.
-
Prepare a stock solution of this compound in 100% DMSO and then dilute into running buffer to the desired concentrations. The final DMSO concentration should be matched across all samples and kept below 1%.
3. RTA Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject RTA (e.g., at 10 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).
-
Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.
-
A reference flow cell should be prepared similarly but without RTA immobilization to allow for background subtraction.
4. Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 50 µM).
-
Inject the this compound solutions over both the RTA-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each this compound injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5 for 30 seconds).
5. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: SPR Results
| Parameter | Value | Unit |
| Association Rate (ka) | e.g., 1.5 x 105 | M-1s-1 |
| Dissociation Rate (kd) | e.g., 3.0 x 10-3 | s-1 |
| Dissociation Constant (KD) | e.g., 20 | µM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] A single ITC experiment can determine the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[6][7]
Experimental Workflow: ITC
Caption: Workflow for ITC analysis of this compound-RTA binding.
Protocol: ITC Analysis
1. Materials and Reagents:
-
Purified RTA protein (>95% purity)
-
This compound compound (>98% purity)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
DMSO for this compound stock solution.
2. Sample Preparation:
-
Dialyze RTA extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to create the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.[8]
-
Degas all solutions thoroughly before use.[8]
-
Accurately determine the concentrations of both RTA and this compound.
3. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the sample cell with the RTA solution (e.g., 20 µM).
-
Load the injection syringe with the this compound solution (e.g., 200 µM).
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
4. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat released/absorbed per injection and plot it against the molar ratio of this compound to RTA.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software.
-
The fitting will provide the stoichiometry (n), binding affinity (KA, from which KD is calculated), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.
Data Presentation: ITC Results
| Parameter | Value | Unit |
| Stoichiometry (n) | e.g., 0.98 | |
| Dissociation Constant (KD) | e.g., 25 | µM |
| Enthalpy (ΔH) | e.g., -8.5 | kcal/mol |
| Entropy (ΔS) | e.g., -5.2 | cal/mol/deg |
Fluorescence Polarization (FP) for High-Throughput Screening
Fluorescence Polarization is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[9][10] It is well-suited for high-throughput screening (HTS) of inhibitors in a competitive binding format.[10]
Logical Relationship: Competitive FP Assay
Caption: Principle of the competitive FP assay.
Protocol: Competitive FP Assay
1. Materials and Reagents:
-
Purified RTA protein (>95% purity)
-
This compound compound (>98% purity)
-
A fluorescently labeled pterin derivative (fluorescent tracer) known to bind RTA.
-
FP Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
384-well, non-binding, black microplates.
-
A plate reader with FP capabilities.
2. Assay Development:
-
Tracer-RTA Binding: Determine the KD of the fluorescent tracer for RTA by titrating increasing concentrations of RTA against a fixed concentration of the tracer.
-
Assay Window: Choose a concentration of RTA that gives a significant shift in polarization (e.g., 80% of maximum binding) to ensure a good assay window.
3. Competition Assay:
-
Prepare a serial dilution of the competitor compound, this compound.
-
In a 384-well plate, add the FP Assay Buffer, the fluorescent tracer (at its KD concentration), and RTA (at the concentration determined in assay development).
-
Add the serially diluted this compound or vehicle control (e.g., buffer with DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
4. Data Analysis:
-
Plot the measured polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound fluorescent tracer.
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the KD of the tracer and its concentration are known.
Data Presentation: FP Results
| Parameter | Value | Unit |
| IC50 | e.g., 35 | µM |
| Ki | e.g., 22 | µM |
Summary of Methods
The choice of method depends on the specific research question.[2] SPR provides detailed kinetic information, ITC offers a complete thermodynamic profile, and FP is ideal for higher-throughput screening of compound libraries. Using a combination of these orthogonal methods provides the most robust characterization of the this compound-RTA interaction.[7]
References
- 1. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPR (Surface Plasmon Resonance) for Real-Time Food Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. cbgp.upm.es [cbgp.upm.es]
- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 7PCGY insolubility issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with 7PCGY (7-Propargylamino-7-deaza-GTP) and related modified nucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is insolubility a potential issue?
This compound is an abbreviation for 7-Propargylamino-7-deaza-GTP, a modified guanosine triphosphate (GTP) analog. The core structure, a 7-deazaguanine base, is known to have low aqueous solubility due to strong intermolecular hydrogen bonding, which promotes self-aggregation.[1] While the propargylamino group and the triphosphate chain enhance functionality for specific assays, the inherent properties of the guanine-like base can lead to challenges with dissolution, especially at neutral pH and higher concentrations.
Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS or Tris at neutral pH). What should I do first?
Directly dissolving powdered guanine-based compounds in neutral aqueous buffers is often difficult.[2] The recommended starting point is to prepare a concentrated stock solution in a suitable solvent and then dilute it into your final aqueous experimental buffer. For many modified nucleotides, initial solubilization in slightly alkaline or acidic conditions, or in an organic solvent like DMSO, is necessary.[3][4]
Q3: The product datasheet says this compound is sold as a solution in water. Why am I still seeing precipitation when I add it to my buffer?
Commercial solutions are often prepared under specific pH and concentration conditions to ensure solubility.[5] When this stock solution is diluted into a buffer with a different pH, ionic strength, or that contains divalent cations (like Mg²⁺), the solubility of this compound can decrease, leading to precipitation. This is a common issue when diluting stocks made in pure water or a simple buffer into a more complex biological medium.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, gentle warming and sonication are standard techniques to aid in the dissolution of poorly soluble compounds.[3]
-
Gentle Warming: Warming the solution to 37°C can help overcome the energy barrier for dissolution. However, avoid excessive or prolonged heating, as it may risk degrading the triphosphate chain.
-
Sonication: A brief period of sonication in a water bath can help break up aggregates and facilitate solubilization.
Always inspect the solution for clarity after these treatments. If it remains cloudy or contains visible particulates, the compound has not fully dissolved.
Q5: Will adjusting the pH of my solution help with this compound solubility?
Yes, pH adjustment is a critical factor for solubilizing guanine-based molecules. Guanine is more soluble in dilute acids and bases.[1][6] For this compound, preparing a stock solution at a slightly alkaline pH (e.g., pH 8.0-9.0) can significantly improve its solubility by deprotonating the molecule, which disrupts the intermolecular hydrogen bonds that cause aggregation. You can then carefully neutralize the pH by diluting into your final, well-buffered experimental solution.
Troubleshooting Guides
Issue 1: Powdered this compound Fails to Dissolve in Aqueous Buffer
This guide provides a systematic approach to dissolving solid this compound.
Troubleshooting Workflow:
Issue 2: Precipitation Occurs Upon Dilution of a this compound Stock Solution
This is often due to the compound crashing out of solution when transferred to a less favorable solvent environment (e.g., from DMSO to an aqueous buffer).
Troubleshooting Protocol:
-
Avoid Large Dilution Factors: Do not dilute a highly concentrated DMSO stock directly to a low final concentration in your aqueous buffer. Perform intermediate dilutions in DMSO first.
-
Order of Addition Matters: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock. This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[3]
-
Temperature: Pre-warming the aqueous buffer to 37°C before adding the this compound stock can help maintain solubility.
-
Check Buffer Composition: High concentrations of divalent cations (e.g., >5 mM MgCl₂) can sometimes cause precipitation of triphosphate-containing molecules. If possible, test solubility in the buffer with and without these components.
Precipitation Troubleshooting Logic:
Data Summary
The solubility of this compound is influenced by several factors. The following table summarizes these variables and the recommended strategies.
| Factor | Issue | Recommended Action | Rationale |
| Solvent | Low solubility in neutral aqueous buffers. | Use a polar aprotic solvent (e.g., DMSO) or a slightly alkaline solution (e.g., 10-20 mM NaOH) for initial stock preparation. | Disrupts intermolecular hydrogen bonds that cause aggregation in guanine-based compounds.[1][3] |
| pH | Guanine-like bases are poorly soluble around neutral pH. | Adjust pH to be slightly alkaline (8.0-9.0) for stock solutions. | Ionization of the molecule increases its polarity and solubility in water.[4] |
| Temperature | Dissolution may be slow or incomplete at room temperature. | Gently warm the solution to 37°C. | Increases the kinetic energy of molecules, helping to overcome the energy barrier of the crystal lattice.[3] |
| Concentration | Exceeding the solubility limit in the final buffer. | Prepare a high-concentration stock and perform serial dilutions. Determine the maximum soluble concentration in your final buffer empirically. | Avoids supersaturation and subsequent precipitation. |
| Mixing Method | Localized high concentration during dilution causes precipitation. | Add the concentrated stock to the final buffer with rapid and continuous mixing. | Ensures immediate dispersion of the solute, preventing nucleation and precipitation.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh the required amount of this compound powder in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
If the solution is still not clear, gently warm it at 37°C for 10-15 minutes, followed by brief vortexing.
-
Once the solution is completely clear, centrifuge briefly to collect the entire volume.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Dilution of DMSO Stock into an Aqueous Experimental Buffer
Objective: To dilute the this compound DMSO stock into a final aqueous buffer while avoiding precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Target aqueous buffer (e.g., PBS, Tris-HCl, Kinase buffer)
-
Vortex mixer
Methodology:
-
Pre-warm the required volume of the final aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the 10 mM this compound DMSO stock drop-by-drop to the side of the tube.
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%) to avoid impacting the biological assay. If a lower starting concentration is needed, perform an intermediate dilution of the 10 mM stock in DMSO first (e.g., to 1 mM).
-
Continue to vortex for an additional 30 seconds after adding the stock to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before use.
References
Optimizing 7PCGY Incubation Time: A Technical Support Center
Welcome to the technical support center for the use of 7PCGY, a known inhibitor of Ricin Toxin A (RTA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of this compound incubation time in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Ricin Toxin A (RTA) chain. RTA is a potent toxin that functions by inactivating ribosomes, which are essential for protein synthesis in eukaryotic cells. Specifically, RTA is an N-glycosidase that cleaves an adenine base from the 28S rRNA of the 60S ribosomal subunit.[1] This irreversible damage halts protein synthesis, ultimately leading to programmed cell death, or apoptosis.[1] this compound presumably interferes with the enzymatic activity of RTA, thereby protecting cells from its cytotoxic effects.
Q2: Why is optimizing the incubation time for this compound critical?
A2: The incubation time for this compound is a critical parameter that can significantly impact experimental outcomes. An insufficient incubation time may not allow for adequate cellular uptake and binding of this compound to its target, RTA, resulting in incomplete inhibition and an overestimation of ricin's toxicity. Conversely, an excessively long incubation period could lead to off-target effects or degradation of the compound, potentially confounding the results. The optimal time ensures maximal specific inhibition of RTA.
Q3: What is a typical starting point for this compound concentration and incubation time?
A3: While the optimal concentration and incubation time are cell-type and experiment-dependent, a common starting point for a new inhibitor is to perform a dose-response curve with varying incubation times. Based on its reported IC50 value of 6 μM for RTA inhibition, a concentration range of 1-50 μM could be a reasonable starting point. For incubation time, initial experiments could test a range from 30 minutes to 4 hours.
Q4: How do I determine the optimal incubation time for my specific cell line and experimental conditions?
A4: The ideal method for determining the optimal incubation time is to conduct a time-course experiment. This involves treating your cells with a fixed concentration of this compound and Ricin Toxin and then measuring the desired endpoint (e.g., cell viability, protein synthesis) at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). The time point that yields the most significant protective effect without inducing non-specific effects would be considered optimal.
Q5: Can the incubation time of this compound be too short?
A5: Yes. In competitive assays or when trying to limit the exposure of cells to a compound, shorter incubation times are often preferred. However, for an inhibitor like this compound to be effective, it needs sufficient time to be taken up by the cells and to interact with its intracellular target, RTA. An incubation time that is too short may not allow for this to occur, leading to a lack of observable effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable protective effect of this compound against Ricin Toxin. | 1. Incubation time is too short: this compound has not had enough time to enter the cells and inhibit RTA. 2. This compound concentration is too low: The concentration of the inhibitor is insufficient to counteract the amount of toxin used. 3. Compound degradation: this compound may be unstable under the experimental conditions. | 1. Increase incubation time: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation period. 2. Increase this compound concentration: Perform a dose-response experiment with a fixed, optimal incubation time. 3. Check compound stability: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| High background cell death in this compound-only control. | 1. This compound is cytotoxic at the concentration and incubation time used: The compound may have off-target effects. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cell death. | 1. Decrease this compound concentration and/or incubation time: Determine the maximum non-toxic concentration and incubation time for your cell line. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence or passage number can affect their response to treatments. 2. Inconsistent incubation times: Minor variations in the timing of reagent addition and removal can lead to variability. | 1. Standardize cell culture conditions: Use cells at a consistent confluence and within a specific passage number range for all experiments. 2. Maintain precise timing: Use timers and a consistent workflow for all experimental steps. |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in a cell-based assay measuring protection against Ricin Toxin A-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Ricin Toxin A (RTA)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Time-Course Setup:
-
Prepare a series of plates or designate sections of a plate for different incubation times (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
For each time point, include the following controls:
-
Untreated cells (medium only)
-
Cells treated with vehicle control (e.g., DMSO)
-
Cells treated with RTA only
-
Cells treated with this compound only
-
Cells pre-incubated with this compound for the designated time, followed by the addition of RTA.
-
-
-
This compound Incubation:
-
For the first time point (e.g., 4 hr), add this compound (at a fixed, non-toxic concentration) to the appropriate wells.
-
At subsequent, staggered time points (e.g., 2 hr, 1 hr, 30 min before RTA addition), add this compound to the corresponding wells.
-
-
Ricin Toxin A Challenge: At the end of the longest this compound incubation period, add RTA to the designated wells (including those pre-incubated with this compound).
-
Toxin Incubation: Incubate all plates for a period sufficient to induce cell death in the RTA-only wells (this may need to be determined empirically, e.g., 24-48 hours).
-
Cell Viability Assessment: Add the cell viability reagent to all wells according to the manufacturer's instructions and measure the signal.
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot cell viability as a function of this compound pre-incubation time.
-
The optimal incubation time is the shortest duration that provides the maximum protective effect.
-
Visualizations
Caption: Ricin Toxin A (RTA) cellular entry and mechanism of action, and the inhibitory role of this compound.
Caption: Workflow for optimizing this compound incubation time in a cell-based assay.
References
Technical Support Center: 7PCGY in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7PCGY in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Ricin Toxin A chain (RTA) with an IC50 of 6 μM.[1] It is utilized in research focused on cell death. The RTA is the enzymatically active subunit of ricin, a highly potent toxin. RTA functions as an N-glycosidase that specifically removes an adenine base from the sarcin/ricin loop (SRL) of the 28S rRNA in eukaryotic ribosomes.[2][3][4] This irreversible modification inactivates the ribosome, leading to an inhibition of protein synthesis and subsequent cell death.[2][5] this compound presumably interferes with the catalytic activity of RTA, thereby preventing ribosome inactivation.
Q2: What are the potential off-target effects of this compound?
As with any small molecule inhibitor, off-target effects are a possibility. These occur when the inhibitor interacts with proteins other than its intended target. Signs of off-target effects can include unexpected cellular toxicity at concentrations where the on-target effect is expected, or phenotypes that are inconsistent with the known function of the target. To mitigate this, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments.
Q3: How should I prepare and store this compound?
For specific instructions on preparing and storing this compound, it is essential to consult the Certificate of Analysis provided by the supplier. Generally, small molecules are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media at 37°C should be determined experimentally if long incubation times are required.
Q4: What are common reasons for seeing no effect of this compound in my assay?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit RTA. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay conditions.
-
Compound Instability: this compound may be unstable in your cell culture medium. Consider performing a stability study or replenishing the compound during long-term experiments.
-
Cell Type Resistance: The cell line you are using may have mechanisms that prevent the uptake or promote the efflux of this compound.
-
Incorrect Assay Window: The time point at which you are measuring the effect may be too early or too late to observe a significant change.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Effects
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent for the stock solution. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically ≤0.5%). Include a vehicle-only control to assess solvent effects. |
| Off-Target Effects | Reduce the concentration of this compound. Use a structurally different RTA inhibitor, if available, to see if it produces the same phenotype. |
| Autofluorescence | If using a fluorescence-based assay, be aware that this compound itself might be fluorescent. Include a control with this compound in cell-free media to measure its intrinsic fluorescence. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the outcome of the assay. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, which can cause "edge effects," avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in Incubation Time | Adhere to a consistent incubation time for all experiments. |
Experimental Protocols
Note: The following protocols are generalized examples. Optimal conditions should be determined for each specific cell line and experimental setup.
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 5 | 55 ± 3.8 |
| 10 | 25 ± 4.1 |
| 50 | 5 ± 2.3 |
| 100 | 2 ± 1.5 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of Ricin Toxin A and the inhibitory action of this compound.
Caption: A generalized workflow for cellular assays involving this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors targeting the interaction of ricin toxin A subunit with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Ricin Damages the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ricin to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricin - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining 7PCGY Experimental Conditions
Welcome to the technical support center for 7PCGY, a potent inhibitor of Ricin Toxin A (RTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions for optimal results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Cell Viability Assays (e.g., MTT, MTS)
Q1: My IC50 value for this compound is significantly different from the expected value of ~6 µM. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
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Cell Line Variability: Different cell lines exhibit varying sensitivities to toxins and inhibitors. It is crucial to establish a baseline IC50 for your specific cell line.
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Cell Density: The number of cells seeded per well can influence the outcome. Higher cell densities may require higher concentrations of this compound to achieve the same effect. Ensure consistent cell seeding across all experiments.
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Incubation Time: The duration of exposure to this compound will impact cell viability. A longer incubation time may result in a lower IC50 value. Optimize the incubation time for your experimental goals.
-
Reagent Quality: Ensure that this compound and assay reagents are properly stored and not expired.
Q2: I am observing high background noise or inconsistent results in my cell viability assay.
A2: High background and variability can be caused by:
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Incomplete Solubilization of Formazan Crystals (MTT assay): Ensure complete dissolution of the formazan product by adding an adequate volume of solubilization buffer and mixing thoroughly.
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Phenol Red Interference: The phenol red in cell culture media can interfere with colorimetric readings. Use phenol red-free media if possible, or use a plate reader that can subtract the background absorbance.
-
Contamination: Microbial contamination can affect cell metabolism and interfere with the assay. Regularly check cell cultures for any signs of contamination.
Western Blotting
Q3: I am not seeing a clear band for my protein of interest, or the signal is very weak.
A3: Weak or absent bands in a western blot can be due to:
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Low Protein Concentration: Ensure you are loading a sufficient amount of protein per well. Perform a protein quantification assay (e.g., BCA assay) before loading.
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Inefficient Protein Transfer: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.
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Suboptimal Antibody Concentration: The primary and secondary antibody concentrations may need optimization. Perform a titration to determine the optimal dilution for your antibodies.
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Inactive Antibody: Ensure antibodies have been stored correctly and are within their expiration date.
Q4: I am observing high background or non-specific bands on my western blot.
A4: High background and non-specific bands can be a result of:
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Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).
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Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration.
-
Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.
Flow Cytometry
Q5: My cell cycle analysis shows a large sub-G1 peak even in my control cells.
A5: A significant sub-G1 peak indicates a high level of apoptosis or necrosis in the cell population, which could be due to:
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Harsh Cell Handling: Be gentle when harvesting and processing cells to avoid mechanical damage.
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Over-trypsinization: If using adherent cells, avoid prolonged exposure to trypsin.
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Cell Culture Stress: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Q6: The fluorescence intensity of my stained cells is too low or too high.
A6: Incorrect fluorescence intensity can be caused by:
-
Incorrect Staining Concentration: Titrate your fluorescent dyes (e.g., Propidium Iodide) to find the optimal concentration.
-
Improper Instrument Settings: Adjust the voltage settings (photomultiplier tubes - PMTs) on the flow cytometer to ensure the signal is within the linear range of detection.
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Cell Clumping: Ensure a single-cell suspension before analysis to avoid inaccurate readings.
Quantitative Data Summary
The following tables provide representative quantitative data for RTA inhibitors, including compounds structurally similar to this compound. This data can serve as a reference for expected experimental outcomes.
Table 1: IC50 Values of Pterin-based RTA Inhibitors in a Rabbit Reticulocyte Lysate In Vitro Translation Assay [1]
| Compound | IC50 (µM) |
| Pterin-7-carboxamide with tripeptide pendant (Compound 4b from source) | 33.4 ± 2.7 |
| Pterin-7-carboxamide with dipeptide pendant (Compound 1 from source) | 30.8 ± 9.1 |
| Pterin-7-carboxamide with dipeptide pendant (Compound 4a from source) | 485 ± 33 |
Table 2: Cell Cycle Distribution of Glioblastoma Cells (GBM8401 and U87MG) after Treatment with an RTA Derivative (RTA dh404) for 24 hours [2]
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| GBM8401 | Control (0 µM) | 60.1 | 25.3 | 14.6 |
| RTA dh404 (2 µM) | 55.2 | 23.1 | 21.7 | |
| RTA dh404 (4 µM) | 48.9 | 20.5 | 30.6 | |
| RTA dh404 (8 µM) | 40.3 | 18.2 | 41.5 | |
| U87MG | Control (0 µM) | 65.4 | 20.1 | 14.5 |
| RTA dh404 (2 µM) | 60.1 | 18.5 | 21.4 | |
| RTA dh404 (4 µM) | 54.3 | 16.2 | 29.5 | |
| RTA dh404 (8 µM) | 45.7 | 14.9 | 39.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific cell lines and experimental setups.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Protocol for p-JNK and p-p38
-
Cell Lysis: Treat cells with RTA and/or this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
References
Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information specific to the off-target effects of 7PCGY, a ricin toxin A chain (RTA) inhibitor with an IC50 of 6 μM, is not currently available in the public domain.[1] This guide provides general strategies and troubleshooting advice for researchers encountering potential off-target effects with small molecule inhibitors. The principles and protocols described here are broadly applicable to drug development and chemical biology research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
Off-target effects are adverse or unintended biological consequences that occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[2][3] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.
Q2: How can I determine if my experimental phenotype is due to an off-target effect?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use of Structurally Unrelated Inhibitors: Test whether a different inhibitor, with a distinct chemical scaffold but targeting the same primary protein, recapitulates the observed phenotype.
-
Rescue Experiments: If the inhibitor is targeting a specific enzyme, try to rescue the phenotype by introducing a downstream product of the enzymatic reaction.
-
Target Knockdown/Knockout: Use genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after target depletion, it is likely an off-target effect.
-
Dose-Response Analysis: A consistent and potent dose-response curve is more indicative of an on-target effect. Off-target effects often occur at higher concentrations.
Q3: What are some common causes of off-target effects?
-
High Compound Concentration: Using concentrations significantly above the inhibitor's IC50 or Kd value increases the likelihood of binding to lower-affinity off-targets.
-
Lack of Specificity: The inhibitor may have inherent affinity for multiple proteins, especially within the same protein family (e.g., kinases).
-
Metabolite Activity: The inhibitor may be metabolized by cells into active compounds with different target profiles.
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luciferase).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | Human error, reagent variability. | Repeat the experiment, ensuring proper controls are included. Check the integrity and storage of all reagents. |
| High cellular toxicity observed. | Off-target effects, non-specific chemical toxicity. | Perform a dose-response curve to determine the lowest effective concentration. Test the inhibitor in a target-knockout cell line to see if toxicity persists. |
| Phenotype does not match known target biology. | Off-target effect, previously unknown function of the target. | Use a structurally unrelated inhibitor for the same target. Perform target knockdown/knockout experiments to validate the on-target effect. |
| No effect observed at expected concentrations. | Poor cell permeability, compound degradation, incorrect dosage calculation. | Verify the compound's stability and solubility in your experimental media. Use a positive control to ensure the assay is working. Consider a cell permeability assay. |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinases
This protocol outlines a general workflow for identifying off-target kinases of a small molecule inhibitor using a commercial kinome profiling service.
-
Compound Preparation: Prepare the inhibitor at a stock concentration of 10 mM in DMSO.
-
Service Provider Selection: Choose a reputable vendor offering kinome scanning services (e.g., Eurofins, Reaction Biology).
-
Assay Concentration Selection: Select a screening concentration. A common starting point is 1 µM.
-
Kinase Panel Selection: Choose a panel of kinases for screening. A broad panel covering the human kinome is recommended for initial off-target identification.
-
Data Analysis: The service provider will report the percent inhibition for each kinase at the tested concentration.
-
Hit Validation: For kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 value for each potential off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the inhibitor at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot. Ligand binding stabilizes the protein, leading to less precipitation at higher temperatures.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate a "melting curve." A shift in the melting curve indicates target engagement.
Visualizations
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Cell Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal-to-noise ratio (SNR) issues in fluorescence-based cell assays, such as those used to evaluate the cytotoxic effects of small molecules like 7PCGY.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important in my cell-based assay?
A: The signal-to-noise ratio (SNR) is a critical measure of assay quality that compares the level of the desired signal to the level of background noise. A high SNR indicates that the measured fluorescence is primarily from the specific biological activity of interest, leading to more sensitive, reliable, and reproducible data. Conversely, a low SNR can obscure real biological effects, leading to false negatives or high variability in your results.
Q2: What are the common sources of high background fluorescence (noise) in cell-based assays?
A: High background can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, riboflavins, and collagen, which is more pronounced at shorter wavelengths (blue and green).[1][2]
-
Media Components: Phenol red and other components in cell culture media can be fluorescent.[3] Using phenol red-free media is highly recommended for fluorescence assays.[2]
-
Test Compounds: The compound itself (e.g., this compound) might be fluorescent at the excitation/emission wavelengths of the assay dye.
-
Assay Reagents: Non-specific binding of fluorescent dyes or antibodies can contribute to background signal.[4]
-
Microplates: The choice of microplate is crucial. Black plates are recommended for fluorescence assays to minimize background and crosstalk between wells.[2][3][5]
Q3: My signal intensity is very low. What are the potential causes?
A: Low signal can stem from several factors:
-
Suboptimal Reagent Concentration: The concentration of the fluorescent dye or antibody may be too low for detection.[1]
-
Cell Health and Density: Unhealthy cells or an insufficient number of cells per well will result in a weak signal.[6] It's important to optimize cell seeding density to ensure the signal is within the linear range of the assay.[7]
-
Incorrect Instrument Settings: The plate reader's gain setting might be too low, or the focal height may not be optimized for your plate and cell type (especially for adherent cells).[3][8]
-
Fluorescence Quenching: This occurs when a substance in the well decreases the fluorescence intensity of your dye.[9] This can be caused by the test compound or components in the media.
Q4: What is the "edge effect" and how can I minimize it?
A: The "edge effect" refers to the phenomenon where the wells on the outer edges of a microplate behave differently from the inner wells, often due to uneven temperature and higher rates of evaporation.[6] To minimize this, you can:
-
Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
Ensure proper and uniform incubation conditions. Avoid stacking plates in the incubator.[6]
-
Allow plates to equilibrate to room temperature before adding reagents or reading the plate.
Troubleshooting Guides
Problem 1: High Background Signal
If your negative controls or "no-cell" controls show high fluorescence, consult the following guide.
Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background fluorescence.
Detailed Methodologies:
-
Testing Compound Fluorescence: Prepare a dilution series of your test compound (e.g., this compound) in assay buffer in a black, clear-bottom microplate. Read the fluorescence at the same excitation/emission wavelengths used in your assay. This will determine if the compound itself is contributing to the background.
-
Optimizing Wash Steps: Insufficient washing can leave behind unbound fluorescent reagents.[10] Increase the number of washes (from 2 to 4) and the volume of wash buffer (e.g., PBS). Adding a brief soak step of 30 seconds during each wash can also improve efficiency.[11]
| Wash Protocol | Background Fluorescence (RFU) | Signal-to-Noise Ratio |
| 2x Washes, 100 µL | 15,000 | 3.5 |
| 4x Washes, 200 µL | 8,000 | 7.2 |
| 4x Washes, 200 µL + 30s soak | 6,500 | 9.1 |
| Caption: Example data showing the effect of wash protocol optimization on background and SNR. |
Problem 2: Low Signal Intensity or Poor Dynamic Range
If the fluorescence of your positive control is weak or there is little difference between your positive and negative controls, consider the following steps.
Experimental Workflow for Signal Optimization
Caption: A workflow for optimizing key parameters to improve signal strength.
Detailed Methodologies:
-
Optimizing Cell Seeding Density: Plate a range of cell densities (e.g., from 1,000 to 40,000 cells/well in a 96-well plate). Culture for the desired period and perform the assay on untreated cells. Plot fluorescence intensity versus cell number to identify the linear range of the assay and select a density that gives a robust signal without being confluent.[6]
-
Optimizing Instrument Settings:
-
Gain Adjustment: The gain amplifies the detected light signal.[3] Set the gain using a positive control well (highest expected signal) to be just below the saturation point of the detector. Many modern readers have an auto-gain function.[3]
-
Focal Height: For adherent cells, the strongest signal is at the bottom of the well. Adjust the focal height of the reader to this layer.[3][8] This can significantly improve sensitivity. For suspension cells, a central focal point within the liquid is often optimal.
-
| Parameter | Setting 1 | RFU | Setting 2 | RFU | % Improvement |
| Gain | Low (50) | 25,000 | Optimal (95) | 85,000 | 240% |
| Focal Height | Default (8mm) | 45,000 | Optimized (6.5mm) | 82,000 | 82% |
| Caption: Example data illustrating the impact of instrument settings on signal intensity. |
Problem 3: High Well-to-Well Variability
Inconsistent readings across replicate wells can compromise your data's statistical significance.
Sources of Noise and Variability in Fluorescence Assays
Caption: Common sources of variability and their respective solutions.
Detailed Methodologies:
-
Improving Cell Plating Uniformity: Adherent cells can often clump in the center or along the edges of a well. After plating, gently rock the plate in a cross pattern (front-to-back, then side-to-side) before placing it in the incubator to ensure a more even monolayer.
-
Utilizing Plate Reader Scan Options: If cells are not distributed evenly, a single central read-point can give a distorted result.[3] Use the well-scanning feature available on many readers. This takes multiple readings across the well (e.g., in a spiral or orbital pattern) and averages them, providing a more representative measurement for heterogeneous samples.[8]
References
- 1. biotium.com [biotium.com]
- 2. selectscience.net [selectscience.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 6. biocompare.com [biocompare.com]
- 7. gap-27.com [gap-27.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. news-medical.net [news-medical.net]
challenges in working with 7PCGY and potential solutions
Welcome to the technical support center for 7PCGY. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide provides solutions to specific problems that you may encounter while working with this compound.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| EXP-01 | I am getting low or no yield of recombinant this compound protein from my E. coli expression system. | 1. Codon Usage: The this compound gene may contain codons that are rare in E. coli, leading to inefficient translation.[1] 2. Protein Toxicity: this compound might be toxic to the host cells, leading to poor growth or cell death after induction.[1][2] 3. Inclusion Bodies: The protein may be misfolded and aggregated into insoluble inclusion bodies.[1][3] 4. Suboptimal Induction: Induction conditions (e.g., IPTG concentration, temperature, induction time) may not be optimal.[1][4] | 1. Codon Optimization: Synthesize a version of the this compound gene with codons optimized for E. coli expression. 2. Tighter Regulation: Use an expression system with tighter control over basal expression, such as the pLysS or pBAD systems.[1][2] 3. Optimize for Solubility: Lower the induction temperature (e.g., 18-25°C) and shorten the induction time.[1][4] Test different lysis buffers or add solubility-enhancing tags.[3] 4. Optimize Induction: Titrate the concentration of the inducing agent (e.g., IPTG).[1] Perform a time-course experiment to determine the optimal induction duration. |
| WB-01 | I am observing high background or non-specific bands on my Western blot for this compound. | 1. Antibody Concentration: The primary or secondary antibody concentration may be too high.[5][6][7] 2. Insufficient Blocking: The blocking step may be inadequate, leading to non-specific antibody binding to the membrane.[6] 3. Washing Steps: Washing steps may be too short or not stringent enough to remove unbound antibodies.[8] 4. Antibody Specificity: The primary antibody may have cross-reactivity with other proteins.[6] | 1. Titrate Antibodies: Perform a dot blot or a series of Western blots with varying antibody concentrations to determine the optimal dilution.[8][9] 2. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk, BSA).[6] 3. Increase Washing: Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to the wash buffer.[8] 4. Affinity Purification: Use an affinity-purified primary antibody.[8] Include appropriate positive and negative controls in your experiment. |
| IP-01 | I am unable to successfully immunoprecipitate this compound. | 1. Antibody Incompatibility: The antibody may not be suitable for immunoprecipitation (IP).[8][9] 2. Lysis Buffer: The lysis buffer may be disrupting the antibody-antigen interaction or not efficiently solubilizing this compound.[9][10] 3. Insufficient Washing: Harsh washing conditions can elute the protein of interest.[9] 4. Low Protein Expression: The target protein may not be expressed at a high enough level in the cell lysate.[8] | 1. Antibody Validation: Use an antibody that has been validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[9][10] 2. Optimize Lysis Buffer: Try different lysis buffers with varying detergent and salt concentrations.[8][10] 3. Gentle Washing: Reduce the number of washes or the stringency of the wash buffer.[9] 4. Increase Lysate: Increase the amount of cell lysate used for the IP.[8] |
| KA-01 | My in vitro kinase assay for this compound shows no activity or high variability. | 1. Inactive Enzyme: The purified this compound protein may be inactive due to improper folding or degradation.[11][12] 2. Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for this compound activity.[12] 3. Incorrect Reagent Concentrations: The concentrations of ATP and the substrate may be outside the optimal range.[11][12] 4. Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can lead to high variability.[11] | 1. Confirm Activity: Test the catalytic activity of your this compound enzyme using an autophosphorylation assay.[12] 2. Optimize Conditions: Perform the assay across a range of pH values and salt concentrations to determine the optimal buffer composition.[11] 3. Titrate Reagents: Determine the Michaelis constant (Km) for ATP and your substrate to use them at appropriate concentrations.[12] 4. Ensure Proper Technique: Use calibrated pipettes and ensure thorough mixing of reagents.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the putative function of this compound?
A1: this compound is a hypothetical protein kinase that is believed to play a crucial role in the "Growth Factor Survival" signaling pathway. It is hypothesized to be activated by upstream signals from growth factor receptors, leading to the phosphorylation of downstream targets that promote cell survival and proliferation. Dysregulation of this compound activity has been implicated in certain types of cancer.
Q2: Which signaling pathway is this compound involved in?
A2: this compound is a key component of a hypothetical signaling cascade initiated by growth factor binding to its receptor. Upon activation, the receptor dimerizes and autophosphorylates, creating a docking site for an adaptor protein. This adaptor protein recruits a guanine nucleotide exchange factor (GEF), which in turn activates a small GTPase. The activated GTPase then binds to and activates this compound, which subsequently phosphorylates and activates a downstream transcription factor, leading to the expression of genes involved in cell survival.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. neb.com [neb.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 7PCGY Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 7PCGY, a potent Ricin Toxin A (RTA) inhibitor. Our goal is to help you overcome common challenges and optimize the delivery of this compound to your target cells for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Ricin Toxin A chain (RTA), a potent toxin that inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death.[1] By inhibiting RTA, this compound can be investigated as a potential therapeutic agent in scenarios where RTA-like mechanisms are implicated in cellular pathology.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The reported IC50 value for this compound is 6 μM.[1] We recommend a starting concentration range of 1-10 μM for initial in vitro experiments. However, the optimal concentration will be cell-type dependent and should be determined empirically through a dose-response study.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in organic solvents such as DMSO. For long-term storage, we recommend preparing a concentrated stock solution in anhydrous DMSO and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Low Delivery Efficiency or Lack of Efficacy
Problem: I am not observing the expected biological effect (e.g., inhibition of cell death) after treating my cells with this compound.
Possible Causes and Solutions:
-
Poor Membrane Permeability: Small molecule uptake can be limited by the cell membrane.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal uptake and effect.
-
Use a Permeabilizing Agent: For certain experimental setups (e.g., fixed cells), a mild permeabilizing agent like digitonin can be used. However, this is not suitable for live-cell experiments.
-
Formulation with a Carrier: Consider using a nanoparticle-based delivery system or liposomal formulation to enhance cellular uptake.[2]
-
-
-
Compound Degradation: this compound may be unstable in your experimental conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your frozen stock for each experiment.
-
Minimize Light Exposure: Protect your compound from light, as some small molecules are light-sensitive.
-
Assess Stability: If problems persist, consider assessing the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC.
-
-
-
Incorrect Dosing: The concentration of this compound may be too low to elicit a response.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the optimal effective concentration for your specific cell line.
-
Verify Stock Concentration: Ensure the concentration of your stock solution is accurate.
-
-
| Parameter | Condition A | Condition B | Condition C |
| This compound Concentration | 1 µM | 5 µM | 10 µM |
| Incubation Time | 24 hours | 24 hours | 24 hours |
| Cell Viability (%) | 95% | 70% | 40% |
| RTA Inhibition (%) | 10% | 55% | 85% |
Table 1: Example Dose-Response Data for this compound in a Model Cell Line. This table illustrates how varying the concentration of this compound can impact cell viability and RTA inhibition.
Off-Target Effects or Cytotoxicity
Problem: I am observing significant cell death or other unexpected phenotypes that are not consistent with RTA inhibition.
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Steps:
-
Maintain Low Solvent Concentration: Ensure the final concentration of your solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).
-
Include a Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to assess the effect of the solvent alone.
-
-
-
Non-Specific Binding: this compound may be interacting with other cellular targets.
-
Troubleshooting Steps:
-
Use a Lower Concentration: Try to use the lowest effective concentration of this compound to minimize off-target effects.
-
Employ a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to confirm that the observed effects are specific to RTA inhibition.
-
-
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Test Different Cell Lines: If possible, test the effect of this compound on multiple cell lines to determine if the observed toxicity is cell-type specific.
-
Reduce Incubation Time: A shorter incubation period may be sufficient to achieve the desired effect while minimizing toxicity.
-
-
| Parameter | Vehicle Control (0.1% DMSO) | 5 µM this compound | 10 µM this compound |
| Cell Viability (%) | 98% | 70% | 40% |
| Apoptosis Marker (Caspase-3 Activity) | Baseline | Moderate Increase | High Increase |
Table 2: Example Cytotoxicity Data for this compound. This table demonstrates how to compare the effects of this compound at different concentrations to a vehicle control to assess cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
-
Cell Seeding: Plate your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assessment of Efficacy: At the end of the incubation period, assess the biological endpoint of interest. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay) or a target-specific readout (e.g., a ribosome inactivation assay).
-
Data Analysis: Plot the results as a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Workflow for a typical in vitro dose-response experiment with this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on RTA.
Caption: A logical troubleshooting workflow for common issues with this compound experiments.
References
Technical Support Center: Enhancing 7PCGY Inhibitory Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the inhibitory activity of 7PCGY, a potent inhibitor of Ricin Toxin A Chain (RTA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-(pterin-7-carbonyl)glycyl-L-tyrosine, is a potent small-molecule inhibitor of Ricin Toxin A Chain (RTA). RTA is the catalytic subunit of ricin, a highly toxic protein that inactivates ribosomes by depurinating a specific adenine residue in the 28S rRNA, thereby halting protein synthesis and leading to cell death. This compound exerts its inhibitory effect by binding to the active site of RTA.[1] A key interaction for its high potency is the hydrogen bonding between the phenolic hydroxyl group of this compound's tyrosine residue and the Asn78 residue of RTA. This binding induces conformational changes in RTA's Tyr80 and Asn122 residues, effectively blocking the enzyme's catalytic activity.[1]
Q2: What is the reported IC50 value for this compound against RTA?
A2: this compound has been identified as a highly potent RTA inhibitor with a reported IC50 value of 6 µM.[1]
Q3: How does this compound compare to other similar pterin-based RTA inhibitors?
A3: this compound is the most potent among the studied pterin-7-carboxamides with peptide pendants. Its inhibitory activity is significantly higher than related compounds such as N-(pterin-7-carbonyl)glycyl-L-phenylalanyl-L-phenylalanine (7PCGFF) and N-(pterin-7-carbonyl)glycyl-L-phenylalanine (7PCGF).[1] For a direct comparison of IC50 values, please refer to Table 1.
Q4: Are there known issues with the solubility of this compound or related compounds?
A4: While specific solubility data for this compound is not detailed in the provided search results, it is mentioned that pterin-based compounds, in general, can suffer from poor solubility.[2][3] This is a critical factor to consider during experimental setup and can be a source of variability in results. See the troubleshooting guide for recommendations on addressing solubility issues.
Data Presentation
Table 1: Comparative Inhibitory Activity of Pterin-Based RTA Inhibitors
| Compound | Chemical Name | IC50 (µM) |
| This compound | N-(pterin-7-carbonyl)glycyl-L-tyrosine | 6[1] |
| 7PCGFF | N-(pterin-7-carbonyl)glycyl-L-phenylalanyl-L-phenylalanine | 15[1] |
| 7PCGF | N-(pterin-7-carbonyl)glycyl-L-phenylalanine | 20[1] |
| Pteroic Acid (PTA) | ~600[4] | |
| PBA | 4-[3-(2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)propyl]-benzoic acid | 270[4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent inhibitory activity | Poor solubility of this compound: Pterin-based compounds can have limited solubility in aqueous buffers, leading to a lower effective concentration.[2][3] | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into the final assay buffer. - Determine the optimal final concentration of the organic solvent that does not affect enzyme activity. - Consider using sonication or gentle warming to aid dissolution of the stock solution. - Visually inspect solutions for any precipitation before use. |
| Degradation of this compound: The stability of the compound under specific experimental conditions (pH, temperature, light exposure) may be a factor. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Store stock solutions at -20°C or -80°C and protect from light. - Perform a stability test of this compound in your assay buffer over the time course of the experiment. | |
| Inaccurate quantitation of RTA or this compound: Errors in determining the concentration of the enzyme or inhibitor will directly impact IC50 calculations. | - Verify the concentration and purity of the RTA preparation using methods like Bradford or BCA protein assays and SDS-PAGE. - Confirm the concentration of the this compound stock solution, for example, by spectrophotometry if the molar extinction coefficient is known. | |
| High background signal or assay interference | Non-specific inhibition: At high concentrations, this compound might interfere with assay components or exhibit off-target effects. | - Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a control with a structurally related but inactive compound. - Run the assay in the absence of RTA to check for any direct effect of this compound on the detection system (e.g., fluorescence or luminescence). |
| Contaminants in RTA preparation: Impurities in the enzyme stock could affect the assay results. | - Use highly purified RTA. If necessary, perform an additional purification step such as size-exclusion chromatography. | |
| Difficulty reproducing IC50 values | Variations in assay conditions: Minor differences in buffer composition (pH, ionic strength), temperature, or incubation times can alter enzyme kinetics and inhibitor potency. | - Standardize all assay parameters and ensure they are consistent across experiments. - Use a positive control inhibitor with a known IC50 to validate the assay setup. - Ensure the substrate concentration is appropriate for the type of inhibition being studied (typically at or below the Km for competitive inhibitors). |
Experimental Protocols
Protocol 1: In Vitro RTA Inhibition Assay (Protein Synthesis)
This protocol is adapted from general protein synthesis inhibition assays used for RTA.
Objective: To determine the IC50 of this compound by measuring the inhibition of RTA-mediated protein synthesis in a cell-free system.
Materials:
-
Purified Ricin Toxin A Chain (RTA)
-
This compound
-
Rabbit Reticulocyte Lysate (commercially available kit)
-
Luciferase mRNA (or other reporter mRNA)
-
Amino acid mixture
-
RNase-free water
-
DMSO (for dissolving this compound)
-
Microplate reader for luminescence
Procedure:
-
Prepare this compound dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
-
-
Set up the reaction:
-
In a 96-well plate, combine the rabbit reticulocyte lysate, amino acid mixture, and RNase-free water according to the manufacturer's instructions.
-
Add a fixed, pre-determined concentration of RTA to each well (except for the no-toxin control). The concentration should be chosen to cause significant (e.g., 80-90%) but not complete inhibition of protein synthesis.
-
Add the various dilutions of this compound or vehicle control (DMSO) to the appropriate wells.
-
Include the following controls:
-
Positive control (no inhibitor): RTA + vehicle.
-
Negative control (no toxin): Vehicle only.
-
Vehicle control: RTA + highest concentration of DMSO used.
-
-
-
Initiate protein synthesis:
-
Add the reporter mRNA (e.g., luciferase mRNA) to each well to start the reaction.
-
Incubate the plate at 30°C for 90 minutes.
-
-
Measure protein synthesis:
-
Measure the amount of newly synthesized luciferase by adding the luciferase assay reagent and measuring the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (RTA + vehicle).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: RTA-Mediated rRNA Depurination Assay (qRT-PCR)
This protocol is based on methods to directly measure the enzymatic activity of RTA on ribosomes.
Objective: To quantify the ability of this compound to inhibit the N-glycosidase activity of RTA on rRNA.
Materials:
-
Purified Ricin Toxin A Chain (RTA)
-
This compound
-
Purified ribosomes (e.g., from rat liver or yeast) or total RNA from a cell line
-
Reaction buffer (e.g., 20 mM citrate, pH 5.0)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers flanking the sarcin-ricin loop (SRL) of the 28S rRNA
-
Real-time PCR instrument
Procedure:
-
Prepare this compound and RTA:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Dilute RTA in reaction buffer to a working concentration.
-
-
Inhibition Reaction:
-
In microcentrifuge tubes, pre-incubate RTA with different concentrations of this compound or vehicle control at room temperature for 15-30 minutes.
-
Add the ribosome suspension or total RNA to initiate the depurination reaction.
-
Incubate at 37°C for 30 minutes.
-
-
RNA Extraction:
-
Stop the reaction and immediately extract the RNA from each sample using a suitable RNA extraction kit, following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers that specifically amplify the region of the 28S rRNA containing the sarcin-ricin loop. Depurination at the target adenine will inhibit primer extension and thus reduce the amount of PCR product.
-
Use a housekeeping gene as a reference for normalization.
-
Analyze the Ct values to determine the relative amount of intact 28S rRNA in each sample.
-
-
Data Analysis:
-
Calculate the percentage of protection from depurination for each this compound concentration compared to the RTA-only control.
-
Plot the percentage of protection against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of RTA-induced cytotoxicity and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New Classes of Ricin Toxin Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 7PCGY's Inhibitory Effect on Ricin Toxin A-Chain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(pterin-7-carbonyl)glycyl-L-tyrosine (7PCGY), a potent inhibitor of Ricin Toxin A-chain (RTA), with other known inhibitors. The document summarizes key quantitative data, details experimental protocols for assessing RTA inhibition, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of RTA Inhibitors
This compound has emerged as a highly effective small molecule inhibitor of RTA, the catalytic subunit of the potent toxin ricin. To contextualize its performance, the following table compares its inhibitory concentration (IC50) with a range of other pterin-based and structurally diverse inhibitors.
| Inhibitor Class | Compound | IC50 (µM) | Notes |
| Pterin-based | This compound | 6 [1] | N-(pterin-7-carbonyl)glycyl-L-tyrosine. Demonstrates high potency. |
| 7PCGF | ~18 | Differs from this compound by the absence of a hydroxyl group on the phenyl ring. | |
| Pteroic Acid (PTA) | 600[2] | One of the first pterin-based inhibitors identified. | |
| 7-Carboxy Pterin (7CP) | 240 | A pterin derivative with moderate inhibitory activity. | |
| 7PCAs with (glycyl)phenylalanine pendants | 15 and 20 | Pterin-7-carboxamides showing good inhibitory activity. | |
| Compound 4b (Gly-Phe-Lys(Cbz)-OH pendant) | 33.4 | A pterin compound with a tripeptide pendant. | |
| Non-Pterin-based | RSMI-29 | Not specified, but shows higher affinity than PTA | A novel small-molecule inhibitor identified through virtual screening, potentially interacting with both active pockets of RTA.[1] |
| Dihydroxy amino pyrimidine derivatives | 200 - 2000 | A class of inhibitors identified through virtual screening.[2] | |
| Guanine-based compounds | 200 - 2000 | Another class of inhibitors targeting the RTA active site.[3] | |
| Peptide mimics of ribosomal P stalk | Low micromolar range | These inhibitors act by disrupting the interaction of RTA with the ribosome, a different mechanism from active site inhibitors.[4] |
Experimental Protocols
The validation of this compound's inhibitory effect and the comparison with other compounds rely on robust in vitro assays. A commonly employed method is the in vitro translation inhibition assay using a rabbit reticulocyte lysate system and a luciferase reporter.
In Vitro RTA Inhibition Assay using Rabbit Reticulocyte Lysate and Luciferase Reporter
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the enzymatic activity of Ricin Toxin A-chain (RTA).
Principle: This assay measures the ability of RTA to inhibit protein synthesis in a cell-free system. Rabbit reticulocyte lysate contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, and elongation factors). A reporter mRNA, typically encoding firefly luciferase, is added to the lysate. In the absence of an inhibitor, RTA will depurinate the ribosomal RNA, leading to a cessation of luciferase synthesis and a low luminescence signal. An effective inhibitor will protect the ribosomes, allowing for the translation of luciferase and resulting in a high luminescence signal.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine and leucine)
-
Luciferase Control RNA
-
Recombinant Ricin Toxin A-chain (RTA)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Luciferase Assay Reagent (containing luciferin substrate)
-
Nuclease-free water
-
96-well opaque microplates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and nuclease-free water according to the manufacturer's instructions.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
A fixed, predetermined concentration of RTA (the concentration should be optimized to cause significant, but not complete, inhibition of translation in the absence of an inhibitor).
-
The serially diluted test inhibitor or control.
-
The reaction master mix.
-
Luciferase control RNA to initiate the translation reaction.
-
-
Incubation: Incubate the reaction plate at 30°C for 60-90 minutes to allow for translation to occur.
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the RTA-mediated inhibition of translation by 50%.
-
Visualizing the Mechanisms
To better understand the context of this compound's inhibitory action, the following diagrams illustrate the signaling pathway of RTA toxicity and a typical experimental workflow for its validation.
Caption: The signaling pathway of Ricin Toxin A-chain (RTA) leading to cell death and the point of inhibition by this compound.
Caption: A typical experimental workflow for determining the IC50 of an RTA inhibitor using an in vitro translation assay.
References
A Comparative Guide to 7PCGY and Other Small Molecule Inhibitors of Ricin
For Researchers, Scientists, and Drug Development Professionals
Ricin, a potent toxin derived from the castor bean (Ricinus communis), poses a significant biothreat due to its high toxicity and ease of production. There is currently no approved antidote for ricin poisoning, making the development of effective inhibitors a critical area of research. This guide provides a comparative analysis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (7PCGY), a promising small molecule inhibitor of the ricin toxin A-chain (RTA), with other notable small molecule inhibitors. We will delve into their mechanisms of action, present comparative quantitative data, and provide an overview of the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of ricin primarily employ two distinct strategies: direct inhibition of the RTA's enzymatic activity or disruption of the toxin's intracellular trafficking.
1. Direct Inhibition of the Ricin Toxin A-Chain (RTA):
This compound and pteroic acid belong to the pterin family of compounds and act as direct competitive inhibitors of RTA. The active site of RTA contains two crucial pockets: a primary pocket responsible for recognizing the adenine base of the ribosomal RNA substrate and a secondary pocket.[1][2] this compound has been shown to be a highly potent RTA inhibitor, with its pterin core binding to the primary pocket and the glycyl-L-tyrosine tail extending towards the secondary pocket, leading to a strong inhibitory effect.[3][4] Pteroic acid also targets the RTA active site, but with significantly lower affinity.[5][6]
2. Inhibition of Retrograde Trafficking:
In contrast, Retro-2 operates via a different mechanism. It does not directly inhibit the enzymatic activity of RTA. Instead, it disrupts the retrograde transport of ricin from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER).[7][8] This trafficking pathway is essential for the active RTA to be released into the cytosol where it can inactivate ribosomes. By blocking this transport, Retro-2 effectively prevents the toxin from reaching its target.[7][8]
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors has been evaluated using various in vitro and cell-based assays. The following table summarizes the key quantitative data for this compound, pteroic acid, and Retro-2.
| Inhibitor | Target | Assay Type | Metric | Value | Reference |
| This compound | Ricin Toxin A-Chain (RTA) | Enzymatic Inhibition | IC50 | 6 µM | [9] |
| Pteroic Acid | Ricin Toxin A-Chain (RTA) | Enzymatic Inhibition | IC50 | 600 µM | [5] |
| Retro-2 | Retrograde Trafficking | Ebolavirus Infection | EC50 | 12.2 µM | [10][11] |
| Retro-2 | Ricin Intoxication | In vivo (mice) | Protection | Fully protects at 200 mg/kg | [10][11] |
Note: The EC50 for Retro-2 is against Ebolavirus, which also utilizes retrograde trafficking. While a direct IC50 for ricin inhibition is not available, its in vivo efficacy against ricin intoxication highlights its potential as a therapeutic agent.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Ricin intoxication pathway and points of inhibition.
Caption: General experimental workflow for evaluating ricin inhibitors.
Experimental Protocols
The evaluation of ricin inhibitors involves a series of well-established experimental protocols. Below are summaries of the key assays mentioned in the literature.
In Vitro RTA Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the N-glycosidase activity of RTA.
-
Principle: The assay typically utilizes a cell-free translation system, such as rabbit reticulocyte lysate, which contains all the necessary components for protein synthesis.[12][13] The activity of RTA is measured by its ability to inhibit the synthesis of a reporter protein, often luciferase.[3]
-
Methodology:
-
A constant amount of purified RTA is pre-incubated with varying concentrations of the inhibitor.
-
This mixture is then added to the cell-free translation system containing a messenger RNA (mRNA) template for the reporter protein (e.g., luciferase) and radiolabeled amino acids or a substrate for a colorimetric/luminescent reaction.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The amount of newly synthesized protein is quantified by measuring radioactivity or luminescence.
-
The IC50 value, the concentration of inhibitor required to reduce RTA activity by 50%, is then calculated.
-
Cell-Based Cytotoxicity Assay
This assay assesses the ability of an inhibitor to protect cells from the toxic effects of ricin.
-
Principle: Various cell lines, such as Vero or HeLa cells, are exposed to a lethal dose of ricin in the presence or absence of the inhibitor.[14][15][16] Cell viability is then measured to determine the protective effect of the compound.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a fixed concentration of ricin and varying concentrations of the inhibitor.
-
After a specific incubation period (e.g., 24-48 hours), cell viability is assessed using a variety of methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CCK-8/WST-8 Assay: A colorimetric assay for the determination of cell viability.[17]
-
AlamarBlue Assay: Uses a redox indicator to measure cell viability.[15]
-
Real-Time Cell Analysis (RTCA): Measures changes in cell impedance to monitor cell proliferation and death in real-time.[14][18]
-
-
The EC50 value, the concentration of the inhibitor that provides 50% protection against ricin-induced cytotoxicity, is determined.
-
Depurination Assay
This assay directly measures the specific enzymatic activity of RTA on ribosomes within cells.
-
Principle: RTA removes a specific adenine base from the 28S ribosomal RNA (rRNA). This depurination event can be detected and quantified.
-
Methodology:
-
Cells are treated with ricin in the presence or absence of the inhibitor.
-
Total RNA is extracted from the cells.
-
The extracted RNA is treated with aniline, which cleaves the phosphodiester bond at the depurinated site, generating a specific RNA fragment.
-
This fragment can be detected and quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) or northern blotting.
-
A reduction in the amount of the cleaved fragment in the presence of the inhibitor indicates its ability to block RTA's depurination activity.
-
Conclusion
The development of effective small molecule inhibitors against ricin is a multifaceted challenge. This compound represents a significant advancement in the direct inhibition of the RTA enzyme, demonstrating high potency in in vitro assays. Its mechanism of targeting both the primary and secondary pockets of the RTA active site provides a strong foundation for further optimization. In contrast, Retro-2 offers an alternative and equally valuable strategy by disrupting the intracellular trafficking of the toxin. While direct quantitative comparisons of their anti-ricin efficacy are challenging due to their different mechanisms, both approaches hold considerable promise for the development of novel therapeutics against ricin poisoning. Future research should focus on improving the pharmacokinetic properties of these lead compounds and evaluating their efficacy in in vivo models of ricin intoxication.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based identification of a ricin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition by ricin of protein synthesis in vitro. Ribosomes as the target of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Activity of 7PCGY, a Ricin Toxin A Chain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (7PCGY), a potent small molecule inhibitor of the Ricin Toxin A chain (RTA). While direct cross-validation of this compound's cytotoxic activity across multiple cell lines is not yet extensively published, this document summarizes the existing data on its enzymatic inhibition, provides a framework for its cellular evaluation, and compares it with other known RTA inhibitors.
Introduction to this compound and its Target
Ricin is a highly potent toxin that irreversibly inactivates eukaryotic ribosomes, leading to the cessation of protein synthesis and subsequent programmed cell death, or apoptosis.[1][2][3] The toxin consists of two chains: the B chain (RTB), which binds to cell surface receptors, and the catalytic A chain (RTA), which is responsible for the toxic activity.[1][2][3] this compound is a pterin-based compound designed to be a potent inhibitor of RTA.[4] It has been shown to bind effectively to the active site of RTA, preventing it from depurinating ribosomal RNA.[4] The development of effective RTA inhibitors like this compound is a critical area of research for the creation of antidotes to ricin poisoning.
Ricin-Induced Cell Death Signaling Pathway
Ricin's cytotoxicity is primarily driven by the "ribotoxic stress response." After the RTA chain is released into the cytosol, it enzymatically cleaves an adenine base from the 28S rRNA of the 60S ribosomal subunit.[1][2] This damage to the ribosome triggers a signaling cascade that leads to apoptosis.[1][2]
Caption: Signaling pathway of ricin-induced cell death and the inhibitory action of this compound.
Comparative Efficacy Data
Currently, published data on this compound primarily focuses on its enzymatic inhibitory activity against purified RTA in cell-free assays. There is a lack of publicly available data on its cytotoxic effects (IC50 values) across different cell lines.
Enzymatic Inhibition of RTA by this compound and Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other pterin-based inhibitors from in vitro enzymatic assays. This data highlights the high potency of this compound as a direct inhibitor of RTA.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 6 | Enzymatic (in vitro) | [5] |
| Pterin-7-carboxamides (1) | 20 | Enzymatic (in vitro) | [1] |
| Pterin-7-carboxamides (2) | 15 | Enzymatic (in vitro) | [1] |
| Pterin-7-carboxamides (3) | 400 | Enzymatic (in vitro) | [1] |
| Pteroic Acid (PTA) | 600 | Enzymatic (in vitro) | [6] |
Cytotoxicity of Other RTA Inhibitors in Cell-Based Assays
To provide a context for the expected cellular activity of RTA inhibitors, the following table presents cytotoxicity data for other compounds identified as ricin inhibitors in cell-based assays. Note that these compounds are structurally different from this compound and may have different mechanisms of action.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| CB5225540 | Vero | ~10 | Cell-based cytotoxicity | [7] |
| CB5978818 | Vero | >25 | Cell-based cytotoxicity | [7] |
| Brefeldin A | Vero | Varies | Cell-based cytotoxicity | [8] |
Experimental Protocols
To facilitate the cross-validation of this compound's activity in different cell lines, a detailed protocol for a cell-based cytotoxicity assay is provided below. This protocol can be adapted for various adherent or suspension cell lines.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines.
Materials:
-
Selected cell lines (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Ricin toxin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a standard MTT-based cytotoxicity assay to evaluate this compound.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared dilutions of this compound to the respective wells.
-
Add a fixed, predetermined concentration of ricin toxin to all wells except the vehicle control.
-
Include appropriate controls: cells with medium only (negative control), cells with ricin only (positive control), and cells with this compound only (to test for compound-specific toxicity).
-
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion and Future Directions
This compound is a highly promising inhibitor of the ricin toxin A chain, as demonstrated by its low micromolar enzymatic IC50 value. However, to fully assess its therapeutic potential, comprehensive cross-validation of its cytotoxic and protective effects in a diverse panel of cell lines is essential. The experimental protocol provided in this guide offers a standardized method for researchers to conduct these crucial studies. Future investigations should focus on generating this cellular data, exploring the pharmacokinetics and in vivo efficacy of this compound, and performing head-to-head comparisons with other emerging RTA inhibitors. This will pave the way for the development of a potent and clinically viable antidote for ricin intoxication.
References
- 1. Pterin-based small molecule inhibitor capable of binding to the secondary pocket in the active site of ricin-toxin A chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ricin and Ricin-Containing Immunotoxins: Insights into Intracellular Transport and Mechanism of action in Vitro [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors targeting the interaction of ricin toxin A subunit with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-substituted pterins provide a new direction for ricin A chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Classes of Ricin Toxin Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Cellular Trafficking of Ricin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7PCGY and its Analogs as Ricin Toxin A Inhibitors
A detailed examination of the inhibitory effects of N-(pterin-7-carbonyl)glycyl-L-tyrosine (7PCGY) and its structural analogs against Ricin Toxin A (RTA), supported by experimental data and structural insights.
This guide provides a comprehensive comparative analysis of this compound, a potent inhibitor of Ricin Toxin A (RTA), and its analogs. The document is intended for researchers, scientists, and drug development professionals working on the development of therapeutics against ricin toxin. The analysis is based on published experimental data, focusing on the structure-activity relationships that govern the inhibitory potency of these compounds.
Performance Data of this compound and Analogs
The inhibitory efficacy of this compound and its analogs against RTA has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The data clearly indicates that this compound is the most potent inhibitor among the evaluated analogs.[1]
| Compound | Abbreviation | IC50 (µM) |
| N-(pterin-7-carbonyl)glycyl-L-tyrosine | This compound | 6 |
| N-(pterin-7-carbonyl)glycyl-L-phenylalanine | 7PCGF | 20 |
| N-(pterin-7-carbonyl)glycyl-L-phenylalanyl-L-phenylalanine | 7PCGFF | 15 |
Mechanism of Action and Structure-Activity Relationship
This compound and its analogs are part of a class of pterin-7-carboxamides that function by targeting the active site of RTA.[1] The active site of RTA features two adjacent pockets: a primary catalytic pocket and a secondary pocket.[2][3] The pterin moiety of these inhibitors binds to the primary pocket, a common feature observed across pterin-based RTA inhibitors.[1][3]
The significant differences in inhibitory potency among this compound and its analogs can be attributed to the interactions of their peptide pendants. The high potency of this compound is ascribed to a crucial hydrogen bond formed between the phenolic hydroxyl group of its tyrosine residue and the Asn78 residue of RTA.[1] This interaction, along with conformational changes in Tyr80 and Asn122 of RTA, contributes to the strong binding and effective inhibition.[1][4] In contrast, analogs lacking this specific interaction, such as 7PCGF and 7PCGFF, exhibit weaker inhibitory activity.[1]
The development of these 7-substituted pterins marked a shift from previous efforts that focused on 6-substituted pterins, leading to the discovery of more potent RTA inhibitors.[5]
Figure 1. Simplified diagram illustrating the binding mode of this compound within the active site of RTA.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs typically involves an in vitro translation inhibition assay. A detailed protocol for such an assay is outlined below.
In Vitro RTA Inhibition Assay
Objective: To determine the IC50 value of a test compound against RTA.
Materials:
-
Ricin Toxin A (RTA)
-
Rabbit reticulocyte lysate in vitro translation system
-
Luciferase mRNA
-
Test compounds (this compound and its analogs)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, mix the RTA with the rabbit reticulocyte lysate.
-
Add the different concentrations of the test compounds to the wells containing the RTA-lysate mixture.
-
Initiate the translation reaction by adding luciferase mRNA.
-
Incubate the plate under appropriate conditions to allow for protein synthesis.
-
Terminate the reaction and measure the luciferase activity using a luminometer after adding the luciferase assay reagent.
-
The luminescence signal is proportional to the amount of synthesized luciferase, which reflects the activity of RTA.
-
Plot the percentage of inhibition of RTA activity against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in RTA activity.
Figure 2. Workflow for the in vitro RTA inhibition assay.
References
- 1. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin-based small molecule inhibitor capable of binding to the secondary pocket in the active site of ricin-toxin A chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-substituted pterins provide a new direction for ricin A chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 7PCGY for Ricin Toxin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(pterin-7-carbonyl)glycyl-L-tyrosine (7PCGY), a potent small molecule inhibitor of Ricin Toxin A (RTA), with other known inhibitors. The information presented is based on available experimental data to objectively assess its specificity and performance.
Executive Summary
Ricin, a highly potent toxin, poses a significant biosecurity threat due to the lack of an effective antidote. Its toxicity stems from the A chain (RTA), which inactivates ribosomes, leading to cell death.[1] The development of small molecule inhibitors targeting the active site of RTA is a promising therapeutic strategy. Among these, this compound has emerged as a particularly potent inhibitor.[1] This guide delves into the specificity of this compound for RTA, comparing its inhibitory activity with other compounds and providing detailed experimental methodologies for its evaluation.
Comparative Inhibitor Performance
The inhibitory potential of this compound against Ricin Toxin A (RTA) has been quantified and compared with other notable inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Target | IC50 (µM) | Binding Affinity (K_d) (µM) | Reference |
| This compound | Ricin Toxin A (RTA) | 6 | Not Reported | [1][2] |
| RSMI-29 | Ricin Toxin A (RTA) | Not Reported | 0.9 | [3] |
| 7CP | Ricin Toxin A (RTA) | 230 | Not Reported | [4] |
| Pteroic Acid (PTA) | Ricin Toxin A (RTA) | 600 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the efficacy and specificity of RTA inhibitors.
In Vitro Translation Inhibition Assay (Luciferase-based)
This assay determines the ability of an inhibitor to rescue protein synthesis from RTA-induced inhibition.
Principle: RTA inhibits protein synthesis by depurinating ribosomal RNA. In this assay, a cell-free system (rabbit reticulocyte lysate) is used to translate luciferase mRNA. The amount of functional luciferase produced is measured by its luminescent activity. An effective RTA inhibitor will prevent the inactivation of ribosomes, thus allowing for the synthesis of luciferase and a resulting luminescent signal.[4]
Protocol:
-
Prepare Rabbit Reticulocyte Lysate: Use a commercially available kit or prepare according to standard laboratory protocols.
-
Reaction Mixture: In a microplate well, combine the following components:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (minus methionine)
-
RNase inhibitor
-
Luciferase mRNA
-
Ricin Toxin A (RTA) at a concentration known to cause significant inhibition of translation.
-
Varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 30°C for 90 minutes to allow for translation to occur.
-
Luminescence Measurement: Add a luciferin-containing substrate solution to each well. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% recovery of luciferase activity compared to the uninhibited control.
Cytotoxicity Assay (CCK-8)
This assay assesses the ability of an inhibitor to protect cells from the cytotoxic effects of ricin.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The assay utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., SP2/0) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Various concentrations of ricin toxin or RTA.
-
The inhibitor (e.g., RSMI-29) at different concentrations in the presence of a fixed concentration of ricin or RTA.
-
A vehicle control (e.g., 0.1% DMSO).
-
A positive control for inhibition (e.g., PTA).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The protective effect of the inhibitor can be quantified by comparing the viability of cells treated with ricin/RTA alone to those co-treated with the inhibitor.
rRNA Depurination Assay
This assay directly measures the enzymatic activity of RTA by detecting the depurination of ribosomal RNA.
Principle: RTA specifically removes an adenine base from the sarcin-ricin loop of the 28S rRNA. This depurination site can be detected by aniline-catalyzed cleavage of the RNA backbone, resulting in a characteristic RNA fragment that can be visualized by gel electrophoresis.
Protocol:
-
Cell Treatment: Treat cells with ricin in the presence or absence of the inhibitor for a specified period.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction method (e.g., TRIzol).
-
Aniline Treatment: Treat the extracted RNA with aniline acetate to induce cleavage at the depurinated site.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the sarcin-ricin loop.
-
Gel Electrophoresis: Separate the RT-PCR products on an agarose gel. The appearance of a smaller fragment indicates depurination.
-
Data Analysis: Quantify the intensity of the cleaved fragment band relative to the full-length product to determine the extent of depurination. A decrease in the cleaved fragment in the presence of the inhibitor indicates its efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ricin toxicity and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Ricin Toxin Cellular Entry and Mechanism of Action.
Caption: Experimental Workflow for Evaluating RTA Inhibitors.
Conclusion
The available data strongly supports this compound as a highly potent inhibitor of Ricin Toxin A. Its low micromolar IC50 value places it among the most effective small molecule inhibitors discovered to date. While direct comparative studies on its specificity against a broad range of other enzymes are yet to be published, the detailed structural analysis of its interaction with the RTA active site provides a strong rationale for its high specificity. Further research, including in vivo efficacy studies and broader specificity profiling, will be crucial in advancing this compound as a potential therapeutic agent against ricin intoxication.
References
In Vitro and In Vivo Efficacy of 7PCGY: A Comparative Analysis
An in-depth comparison of the efficacy of 7PCGY, an inhibitor of the ricin toxin A chain (RTA), in both laboratory (in vitro) and living organism (in vivo) settings is currently not feasible due to the absence of publicly available scientific literature detailing such studies.
While initial information identifies this compound as an inhibitor of the ricin toxin A chain (RTA) with a reported IC50 value of 6 μM, extensive searches for dedicated in vitro or in vivo research on this specific compound have not yielded any published studies. Consequently, a direct comparison of its efficacy against other alternative treatments, supported by experimental data and detailed protocols, cannot be constructed at this time.
The primary known mechanism of action for this compound is the inhibition of RTA, a potent toxin that inactivates ribosomes, thereby halting protein synthesis and leading to cell death. RTA inhibitors are of interest for their potential as antidotes to ricin poisoning and as components of immunotoxins for targeted cancer therapy. In the context of cancer research, the RTA is attached to a monoclonal antibody that specifically targets cancer cells, minimizing damage to healthy tissues.
General Methodologies for Evaluating RTA Inhibitors
In the absence of specific data for this compound, this guide outlines the general experimental approaches typically employed to evaluate the in vitro and in vivo efficacy of RTA inhibitors. These methodologies provide a framework for the types of studies that would be necessary to assess the therapeutic potential of this compound.
In Vitro Efficacy Assessment
The initial evaluation of a potential RTA inhibitor like this compound begins with a series of in vitro assays to determine its direct effects on the toxin and on cells.
Table 1: Common In Vitro Assays for RTA Inhibitors
| Assay Type | Purpose | Key Metrics |
| Enzymatic Inhibition Assay | To measure the direct inhibition of RTA's enzymatic activity on a ribosome substrate. | IC50 (Inhibitory Concentration 50%) |
| Cell-Based Cytotoxicity Assay | To determine the ability of the inhibitor to protect cells from the toxic effects of ricin or RTA. | EC50 (Effective Concentration 50%), Cell Viability (%) |
| Protein Synthesis Inhibition Assay | To quantify the rescue of protein synthesis in the presence of the inhibitor and RTA. | % of Protein Synthesis Recovery |
| Immunotoxin Efficacy Assay | To assess the ability of the inhibitor to protect non-target cells from an RTA-based immunotoxin. | Specificity, Off-target toxicity reduction |
-
Cell Culture: Human cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the RTA inhibitor (e.g., this compound) for a specified period.
-
Toxin Challenge: A lethal concentration of ricin or RTA is added to the wells containing the cells and the inhibitor.
-
Incubation: The plates are incubated for 24-72 hours to allow for the toxin to exert its effect.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Data Analysis: The results are plotted as cell viability versus inhibitor concentration to calculate the EC50 value.
In Vivo Efficacy Assessment
Following promising in vitro results, the efficacy and safety of an RTA inhibitor are evaluated in animal models.
Table 2: Common In Vivo Models for RTA Inhibitor Evaluation
| Model Type | Purpose | Key Metrics |
| Ricin Intoxication Model | To assess the ability of the inhibitor to protect animals from a lethal dose of ricin. | Survival Rate (%), Time to Death, Reduction in organ damage markers |
| Xenograft Tumor Model | To evaluate the therapeutic efficacy of an RTA-based immunotoxin in combination with the inhibitor. | Tumor Growth Inhibition (TGI %), Tumor Volume, Survival Rate |
| Pharmacokinetic (PK) Study | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | Half-life (t1/2), Maximum Concentration (Cmax), Area Under the Curve (AUC) |
| Toxicology Study | To assess the safety profile of the inhibitor at various doses. | Maximum Tolerated Dose (MTD), Organ-specific toxicity |
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into groups: vehicle control, immunotoxin alone, inhibitor alone, and immunotoxin plus inhibitor.
-
Drug Administration: The immunotoxin and inhibitor are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, and tumors are excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Visualizing the Research Workflow
The logical flow of evaluating a novel RTA inhibitor from the laboratory to a preclinical setting can be visualized as follows:
Caption: Workflow for the evaluation of an RTA inhibitor.
This diagram illustrates the sequential and iterative process of drug discovery and development for a compound like this compound, starting from basic enzymatic and cell-based screening to more complex in vivo studies.
Signaling Pathway of Ricin Toxin A Chain
To understand the target of this compound, it is crucial to visualize the mechanism of RTA-induced cell death.
Caption: Simplified signaling pathway of Ricin Toxin A (RTA).
This diagram shows that the B chain of ricin facilitates the entry of the A chain into the cell, where RTA then inactivates the ribosome, leading to a halt in protein synthesis and subsequent cell death. An inhibitor like this compound would act to block the action of RTA on the ribosome.
comparative studies of 7PCGY in different research models
A comprehensive search has yielded no information on a compound, protein, or research model designated as "7PCGY." This suggests that "this compound" may be one of the following:
-
A Placeholder or Internal Code: The term may be a temporary identifier used within a specific research group or company that has not been publicly disclosed.
-
A Novel or Unpublished Compound: It could be a very new discovery with no publications in the public domain yet.
-
A Typographical Error: The term might be a misspelling of a different, established scientific name.
Without a clear and accurate identification of the subject, it is not possible to provide a comparative analysis, as no data, experimental protocols, or signaling pathways can be retrieved.
To proceed with your request, please provide the full, correct name of the substance or model of interest. Once the subject is clearly identified, a thorough comparison guide can be developed, including:
-
Detailed Data Tables: Summarizing quantitative performance metrics from various studies.
-
Experimental Protocols: Outlining the methodologies used in the cited research.
-
Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate mechanisms of action and experimental setups.
We are ready to assist you further upon receiving the necessary clarification.
Safety Operating Guide
Personal protective equipment for handling 7PCGY
Essential Safety and Handling Guide for 7PCGY
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Identification and First Aid
While specific GHS classification data for this compound is currently unavailable, it is imperative to handle this compound with caution in a well-ventilated area.[1] Avoid the formation of dust and aerosols.[1] Personal protective equipment should be worn to prevent contact with skin and eyes.[1]
First-Aid Measures:
| Scenario | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing ceases, and provide artificial respiration.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Contact a doctor or Poison Control Center immediately.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]
| Equipment | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Handling, Storage, and Disposal
Handling:
-
Ensure adequate ventilation.[1]
-
Wear suitable protective clothing.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Spill and Disposal:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains; discharge into the environment must be avoided.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be disposed of promptly in accordance with appropriate laws and regulations.[1]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
